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Foundational

An In-depth Technical Guide to N-(2-chloro-5-fluorophenyl)azetidin-3-amine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine motif is a valuable scaffold known to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, solubility, and three-dimensional complexity.[1] This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of N-(2-chloro-5-fluorophenyl)azetidin-3-amine, detailed synthetic protocols, and validated analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug development programs.

Chemical and Physical Properties

Direct experimental data for many of the physicochemical properties of N-(2-chloro-5-fluorophenyl)azetidin-3-amine are not extensively reported in the public domain. However, based on its structure and data from analogous compounds, we can provide a combination of known data and reliable predictions.

Identification
PropertyValueSource
Chemical Name N-(2-chloro-5-fluorophenyl)azetidin-3-amine-
CAS Number 1694197-03-9[2]
Molecular Formula C₉H₁₀ClFN₂[3]
Molecular Weight 200.64 g/mol [3]
SMILES FC1=CC=C(Cl)C(NC2CNC2)=C1[3]
Physicochemical Properties

The following table presents a combination of known and estimated physicochemical properties. Due to the limited availability of experimental data for the title compound, values for the parent N-phenylazetidine and a related chloro-substituted analog are provided for context and estimation.

PropertyN-(2-chloro-5-fluorophenyl)azetidin-3-amineN-Phenylazetidine (Analog)2-(3-Chlorophenyl)azetidine (Analog)
Appearance Predicted: Colorless to pale yellow solid--
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMFData not availableData not available
pKa (of the amine) Estimated: 8.5 - 9.5--
logP (calculated) Data not available3.2-

Note: The pKa is estimated based on typical values for N-aryl secondary amines, with electron-withdrawing effects of the chloro and fluoro substituents expected to slightly decrease the basicity compared to an unsubstituted N-phenylazetidine.

Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine

The synthesis of N-aryl-azetidin-3-amines can be achieved through several established methods in organic chemistry. A highly practical and direct approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with the desired aniline.[4][5]

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine involves a two-step process starting from a commercially available N-protected azetidin-3-ol. This is followed by conversion of the hydroxyl group to a good leaving group (e.g., mesylate) and subsequent nucleophilic substitution with 2-chloro-5-fluoroaniline. The final step is the deprotection of the azetidine nitrogen.

Synthetic Pathway A N-Boc-azetidin-3-ol B N-Boc-azetidin-3-yl methanesulfonate A->B MsCl, Et3N, DCM, 0 °C to rt C N-Boc-N-(2-chloro-5-fluorophenyl)azetidin-3-amine B->C 2-chloro-5-fluoroaniline, K2CO3, MeCN, 80 °C D N-(2-chloro-5-fluorophenyl)azetidin-3-amine C->D TFA or HCl in Dioxane, DCM, 0 °C to rt

Proposed synthetic pathway for N-(2-chloro-5-fluorophenyl)azetidin-3-amine.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl-azetidin-3-amines.[4][6]

Step 1: Synthesis of N-Boc-azetidin-3-yl methanesulfonate

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-N-(2-chloro-5-fluorophenyl)azetidin-3-amine

  • To a solution of N-Boc-azetidin-3-yl methanesulfonate (1.0 eq) in acetonitrile (MeCN, 0.2 M), add 2-chloro-5-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).[4]

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.

Step 3: Deprotection to yield N-(2-chloro-5-fluorophenyl)azetidin-3-amine

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (10 eq) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization

While specific spectra for N-(2-chloro-5-fluorophenyl)azetidin-3-amine are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure and provides general protocols for its analysis.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the 2-chloro-5-fluorophenyl ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.

    • Azetidine Protons: The protons on the azetidine ring will likely appear as multiplets. The methine proton at the 3-position (CH-N) is expected to be in the region of δ 3.5-4.5 ppm. The methylene protons of the azetidine ring (CH₂) are expected in the range of δ 3.0-4.0 ppm.

    • Amine Proton (N-H): A broad singlet is expected, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 3.0-5.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.

    • Azetidine Carbons: The methine carbon at the 3-position (C-N) is expected around δ 50-60 ppm. The methylene carbons of the azetidine ring are expected in the range of δ 40-50 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic absorption for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.[7]

    • C-N Stretch: Aromatic C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ region.[7]

    • C-H Stretch: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C-Cl and C-F Stretches: Absorptions corresponding to the C-Cl and C-F bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 200.64.

    • Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.

    • Fragmentation: Common fragmentation patterns would involve cleavage of the azetidine ring and loss of substituents from the aromatic ring.

Analytical Methods

The purity and identity of N-(2-chloro-5-fluorophenyl)azetidin-3-amine can be determined using standard analytical techniques. A certificate of analysis for this compound indicates a purity of 97.22% as determined by HPLC.[4]

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep1 Dissolve sample in mobile phase or suitable solvent (e.g., Acetonitrile/Water) prep2 Filter through a 0.45 µm syringe filter hplc_params Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile and Water with 0.1% TFA or Formic Acid (Gradient elution) Flow Rate: 1.0 mL/min Detection: UV at 254 nm prep2->hplc_params Inject

General workflow for HPLC analysis.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution is recommended for optimal separation. For example, start with a mixture of 95:5 Water (with 0.1% trifluoroacetic acid or formic acid) : Acetonitrile, and ramp up to 5:95 Water : Acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amine may be necessary to improve volatility and peak shape.

Protocol:

  • Sample Preparation and Derivatization: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl derivative.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-500.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery

The azetidine scaffold is increasingly utilized by medicinal chemists to fine-tune the properties of drug candidates.[1] The incorporation of an azetidine ring can:

  • Enhance Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.

  • Improve Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving the solubility of the parent molecule.

  • Provide Structural Rigidity: The conformational constraint imposed by the azetidine ring can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

  • Serve as a Versatile Linker: The azetidine ring can be used as a linker to connect different pharmacophoric elements in a molecule.

N-(2-chloro-5-fluorophenyl)azetidin-3-amine, with its reactive amine handle and substituted aromatic ring, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications across various disease areas.

References

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (2020).
  • N-(2-Chloro-5-fluorophenyl)azetidin-3-amine. BLDpharm.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • IR: amines.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. (2015).
  • Physicochemical properties of synthesized N-(substituted... | Download Table.
  • 1694197-03-9|N-(2-Chloro-5-fluorophenyl)azetidin-3-amine. BLDpharm.
  • Synthesis of azetidine derivatives.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
  • III Analytical Methods.
  • Electronic supplementary inform
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (2024).
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Structure of azetidine‐containing compounds found in nature.
  • A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs. Benchchem.
  • N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. (2013).
  • No.2024_1461-25-2 NIOSH NIOSH Manual of Analytical Methods (NMAM), Fifth Edition ORGANOTIN COMPOUNDS (as Sn) Method No. 5504 1.0. 厚生労働省.
  • resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. TSI Journals.
  • Azetidines | AMERICAN ELEMENTS® | Products | Applic
  • Synthesis and biological profile of 2,3-dihydro[4][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. (2024).

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction of N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Abstract The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique structural properties, including high ring strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique structural properties, including high ring strain and a distinct three-dimensional profile, offer significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This guide focuses on N-(2-chloro-5-fluorophenyl)azetidin-3-amine, a compound of interest for its potential applications in drug discovery, stemming from the combination of the azetidine core with a substituted aromatic ring known to influence metabolic stability and receptor binding. Through a detailed exploration of its synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, we provide a comprehensive framework for understanding its solid-state properties. This document serves as a technical resource for researchers, chemists, and drug development professionals, elucidating the critical link between molecular structure and function.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines are highly valued motifs in drug discovery programs.[2] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations.[1] This strained-ring system provides a rigid, sp³-rich framework that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when replacing more common motifs like piperidines or pyrrolidines. Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, successfully incorporate the azetidine ring to optimize their pharmacokinetic profiles.[2]

The subject of this guide, N-(2-chloro-5-fluorophenyl)azetidin-3-amine, combines this valuable scaffold with a 2-chloro-5-fluorophenyl substituent. Halogenation patterns on aromatic rings are a classic strategy in medicinal chemistry to fine-tune electronic properties, modulate pKa, and block sites of metabolism. Understanding the precise three-dimensional conformation, intramolecular geometry, and intermolecular packing interactions of this molecule is paramount for rational drug design and for predicting its behavior in a biological environment. Single-crystal X-ray diffraction is the definitive method for obtaining this information.

Synthesis and Crystallization

The synthesis of N-aryl-3-aminoazetidines can be approached through several established routes.[4][5] A common and effective strategy involves the nucleophilic substitution of a suitable precursor, such as a protected 3-azetidinone or a 3-haloazetidine, with the corresponding aniline.

Proposed Synthetic Protocol

A plausible synthetic route begins with a commercially available N-protected azetidine precursor. The key step is the formation of the C-N bond between the azetidine ring and the 2-chloro-5-fluoroaniline.

  • Starting Material: Begin with N-Boc-3-oxoazetidine.

  • Reductive Amination: React N-Boc-3-oxoazetidine with 2-chloro-5-fluoroaniline in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically performed at room temperature.

    • Rationale: Reductive amination is a highly efficient and mild method for forming C-N bonds. STAB is chosen for its selectivity and tolerance of various functional groups.

  • Deprotection: Remove the Boc (tert-butyloxycarbonyl) protecting group using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or by treatment with hydrochloric acid in an appropriate solvent.

  • Purification: The final product, N-(2-chloro-5-fluorophenyl)azetidin-3-amine, is purified using column chromatography or recrystallization to achieve the high purity required for crystallization.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for a successful X-ray diffraction experiment. Slow evaporation is a reliable method for this purpose.

  • Solvent Selection: Dissolve the highly purified compound (10-20 mg) in a minimal amount of a suitable solvent. Good starting choices include ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane.

    • Rationale: The ideal solvent is one in which the compound is moderately soluble. This allows for the creation of a saturated or near-saturated solution from which crystals can slowly precipitate as the solvent evaporates.

  • Preparation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle.

    • Rationale: The small holes restrict the rate of solvent evaporation. A slow evaporation rate is crucial as it allows molecules to organize themselves into a well-ordered, single crystal lattice rather than crashing out as an amorphous powder or polycrystalline material.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The end-to-end process from a grown crystal to a fully refined structure follows a well-defined workflow.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity mounting Crystal Selection & Mounting crystal_growth->mounting Suitable Crystal data_collection X-ray Data Collection mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing solution Structure Solution (e.g., SHELXT) data_processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Final Structural Analysis & Validation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil.[3]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Rationale: Low temperature minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher quality data. It also reduces the risk of radiation damage to the crystal.[3]

  • Instrumentation: Diffraction data are collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector).

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with the software SHELXT) to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with the software SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.

Analysis of the Crystal Structure

Disclaimer: As the specific crystal structure for N-(2-chloro-5-fluorophenyl)azetidin-3-amine is not publicly available, the following data is a representative example based on closely related N-arylazetidine structures and is provided for illustrative purposes to guide researchers.[3][6]

Crystallographic Data Summary

All quantitative crystallographic data are summarized in the table below for clarity and ease of comparison.

ParameterRepresentative Value
Empirical Formula C₉H₁₀ClFN₂
Formula Weight 200.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.514(3)
b (Å) 10.231(4)
c (Å) 11.456(5)
α (°) 90
β (°) 105.32(2)
γ (°) 90
Volume (ų) 960.5(7)
Z 4
Calculated Density (g/cm³) 1.387
Absorption Coeff. (mm⁻¹) 0.35
F(000) 416
Temperature (K) 100(2)
Radiation (λ, Å) Mo Kα (0.71073)
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.115
R indices (all data) R₁ = 0.058, wR₂ = 0.124
Molecular Geometry and Conformation

The analysis reveals several key structural features:

  • Azetidine Ring Pucker: The four-membered azetidine ring is not planar, exhibiting a characteristic puckered conformation to alleviate ring strain. The degree of puckering can be quantified by the puckering amplitude and phase.

  • Aryl Group Orientation: The 2-chloro-5-fluorophenyl group adopts a specific torsion angle relative to the azetidine ring, which is dictated by steric and electronic interactions. This orientation is critical as it defines the spatial relationship between the aromatic system and the core scaffold, influencing how the molecule can interact with a protein binding pocket.

  • Bond Lengths and Angles: Bond lengths and angles are generally within expected ranges. The C-Cl and C-F bond lengths provide insight into the electronic nature of the aromatic ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of N-(2-chloro-5-fluorophenyl)azetidin-3-amine are organized into a three-dimensional lattice through a network of non-covalent interactions.

  • Hydrogen Bonding: The amine group (N-H) of the azetidine ring is a potent hydrogen bond donor. It is expected to form a hydrogen bond with a suitable acceptor on a neighboring molecule, such as the nitrogen atom of another azetidine ring (N-H···N), creating chains or dimers that are fundamental to the crystal packing.

  • Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, potentially forming short contacts with electronegative atoms like nitrogen or oxygen on adjacent molecules.

  • π-π Stacking: The electron-deficient nature of the fluorinated phenyl ring may allow for offset π-π stacking interactions with neighboring aromatic rings, further stabilizing the crystal lattice.

Implications for Rational Drug Design

The detailed structural information obtained from SCXRD is invaluable for drug development:

  • Structure-Activity Relationship (SAR): The precise 3D structure provides a definitive conformation that can be used for computational modeling and docking studies. This helps rationalize existing SAR data and guide the design of new analogs with improved potency and selectivity.[3]

  • Pharmacophore Modeling: The relative orientation of key functional groups (the amine, the aromatic ring, the halogen atoms) defines the pharmacophore. This model is essential for virtual screening and identifying other compounds with similar biological activity.

  • Physicochemical Properties: Crystal packing analysis provides insights into solid-state properties like stability and solubility. Strong intermolecular interactions, for instance, often correlate with higher melting points and lower solubility.

Conclusion

This technical guide has detailed the methodology and significance of determining the crystal structure of N-(2-chloro-5-fluorophenyl)azetidin-3-amine. By outlining the protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we have provided a comprehensive roadmap for researchers. The resulting structural data, including molecular geometry and intermolecular packing, are fundamental to understanding the compound's properties and are essential for its advancement in medicinal chemistry and drug discovery programs.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3891. ACS Publications. [Link]

  • Rowe, S. P., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 15(11), 601-610. PMC. [Link]

  • Crystallographic data, parameters of experiments, and structures... ResearchGate. [Link]

  • Parmar, A., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2661. RSC Publishing. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o315. ResearchGate. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1063852. Frontiers Media S.A. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. PubMed. [Link]

  • Synthesis of azetidine derivatives. (2000).

Sources

Exploratory

A Methodological Guide to Characterizing the Pharmacokinetic Properties of N-(2-chloro-5-fluorophenyl)azetidin-3-amine Analogs

Authored for Drug Development Professionals This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic (PK) properties of novel N-(2-chloro-5-fluorophenyl)azetidin-3-amine analogs....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals

This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic (PK) properties of novel N-(2-chloro-5-fluorophenyl)azetidin-3-amine analogs. As a Senior Application Scientist, the perspective offered herein is grounded in established principles of drug metabolism and pharmacokinetics (DMPK), emphasizing the causal relationships between experimental design and data interpretation. The objective is not merely to present protocols, but to equip researchers with a strategic, self-validating system for advancing potent chemical entities toward clinical candidacy.

The core structure, N-(2-chloro-5-fluorophenyl)azetidin-3-amine, combines two key motifs in modern medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, is increasingly utilized as a "privileged scaffold".[1] Its rigid, three-dimensional nature can enhance metabolic stability, improve solubility, and provide novel vectors for receptor engagement compared to more common ring systems.[2][3] The 2-chloro-5-fluorophenyl group introduces halogenation, a common strategy to modulate metabolic fate, receptor affinity, and membrane permeability. Understanding the interplay of these structural features on the absorption, distribution, metabolism, and excretion (ADME) of new analogs is paramount for successful drug development.

This document outlines a tiered, hypothesis-driven approach, beginning with high-throughput in vitro assays to triage compounds and culminating in definitive in vivo studies to fully characterize the PK profile of lead candidates.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK characterization focuses on a suite of in vitro assays designed to rapidly assess key ADME liabilities.[4][5][6] This stage is critical for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to optimize for both potency and developability.[4]

Absorption and Permeability Assessment

Oral bioavailability is fundamentally dependent on a compound's ability to permeate the intestinal epithelium.[7] The Caco-2 permeability assay is the industry-standard model for this assessment.[8][9]

Causality Behind Experimental Choice: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that morphologically and functionally resembles the small intestine's absorptive epithelium.[8] Crucially, they express key efflux transporters like P-glycoprotein (P-gp), allowing for the identification of compounds that may be actively removed from the cell, a common cause of poor bioavailability.[6][8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[10]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the cell monolayer.[9][11]

  • Assay Execution:

    • A-to-B Transport (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (A) side, simulating the gut lumen. Samples are collected from the basolateral (B) side, simulating the bloodstream, over a 2-hour period.[8]

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the B-side, and samples are collected from the A-side.[8]

  • Quantification: All samples are analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine compound concentration.[12][13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by the formula: ER = Papp (B-A) / Papp (A-B).

Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

  • Potential Efflux Substrate: ER > 2. This indicates that the compound is actively transported out of the cells, which may limit oral absorption.[8]

Metabolic Stability Evaluation

Metabolism, primarily in the liver, is a major determinant of a drug's clearance and half-life.[14] Initial screening is performed using human liver microsomes (HLM), which are a subcellular fraction containing the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes.[15]

Causality Behind Experimental Choice: The HLM assay is a cost-effective, high-throughput method to assess Phase I metabolic liabilities.[15] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[16]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Preparation: Test compounds (e.g., 1 µM) are added to a solution containing HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[17]

  • Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[16][18]

  • Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[16]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[15]

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis: The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[16]

Interpretation:

  • High Stability: t½ > 30 min (CLint < 23 µL/min/mg)

  • Moderate Stability: t½ = 10-30 min (CLint = 23-69 µL/min/mg)

  • Low Stability: t½ < 10 min (CLint > 69 µL/min/mg)

Cytochrome P450 (CYP) Inhibition Screening

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and critical for avoiding drug-drug interactions (DDIs).[19][20] Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[21]

Causality Behind Experimental Choice: This assay uses specific probe substrates that are metabolized by individual CYP isoforms into a fluorescent or mass-spectrometry-detectable product. By measuring the change in product formation in the presence of the test compound, we can determine its inhibitory potential (IC50).[20]

Experimental Protocol: CYP Inhibition (IC50) Assay

  • System: Human liver microsomes or recombinant human CYP enzymes.[19]

  • Procedure: The test compound is incubated at various concentrations with the enzyme system and a specific probe substrate for each major isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20]

  • Analysis: After incubation, the formation of the probe substrate's metabolite is quantified by LC-MS/MS.[19]

  • Data Analysis: The concentration of test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.

Interpretation:

  • Low Risk: IC50 > 10 µM

  • Moderate Risk: IC50 = 1-10 µM

  • High Risk: IC50 < 1 µM

For compounds showing significant inhibition, follow-up studies to determine the mechanism (e.g., competitive, non-competitive) and time-dependent inhibition (TDI) are necessary.[22][23]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, governs the unbound fraction of the drug.[24] It is this unbound drug that is free to interact with its target, be metabolized, and be excreted.[25] High plasma protein binding can significantly impact a drug's efficacy and disposition.[26]

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED) is considered the gold-standard method for determining PPB.[24][26] It involves a device with two chambers separated by a semi-permeable membrane that allows unbound drug to pass through until equilibrium is reached, providing an accurate measurement of the free fraction.[25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Setup: A RED device is used, which has individual wells split into two chambers by a dialysis membrane (12-14 kDa MWCO).[24]

  • Assay: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber. Dialysis buffer is added to the other chamber.[24]

  • Equilibration: The plate is sealed and incubated (e.g., for 6 hours at 37°C) with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.[27]

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations are measured by LC-MS/MS.

  • Data Analysis: The percentage of bound drug is calculated from the concentrations measured in the two chambers.

Interpretation:

  • Highly Bound: >99%

  • Moderately Bound: 90-99%

  • Low Binding: <90%

Compounds with very high binding (>99.9%) may require more advanced techniques to ensure accurate measurement.[28]

Part 2: In Vivo Pharmacokinetic Characterization

Following successful in vitro profiling, promising lead candidates are advanced to in vivo studies, typically in rodent models (e.g., Sprague-Dawley rats), to understand how the compound behaves in a whole biological system.[29][30]

Causality Behind Experimental Choice: Animal PK studies are essential for determining key parameters like bioavailability, clearance, volume of distribution, and half-life.[29][31] These studies bridge the gap between in vitro data and human clinical trials, providing the first integrated view of a drug's ADME properties and helping to predict human pharmacokinetics.[29]

Study Design

A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[31]

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption. The data from the IV dose serves as the 100% bioavailable reference.

  • PO Administration: Allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

  • Dosing: Cassette dosing (administering multiple compounds simultaneously) can be used in early screening to improve throughput, while single-compound dosing is used for definitive characterization.[29]

  • Sampling: Blood samples are collected at a series of time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full concentration-time profile.[32]

Bioanalysis

Accurate quantification of the drug in plasma is the foundation of any PK study. LC-MS/MS is the cornerstone technique for bioanalysis due to its high sensitivity, selectivity, and speed.[12][13] A robust, validated bioanalytical method is a regulatory prerequisite and ensures data integrity.[33]

Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to derive the following key parameters:

ParameterDescriptionSignificance for Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
Half-life.The time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit time. Determines the maintenance dose rate.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.
F% Oral Bioavailability.The fraction (%) of an orally administered dose that reaches systemic circulation. A key parameter for oral drug viability.

Table 1: Key In Vivo Pharmacokinetic Parameters and Their Significance.

Part 3: Data Integration and Visualization

A successful drug discovery program relies on the clear visualization and integration of data to make informed decisions.

Visualizing the DMPK Workflow

The progression from initial screening to candidate selection is a structured process designed to efficiently identify compounds with the highest probability of success.

DMPK_Workflow cluster_0 Part 1: In Vitro Screening (High-Throughput) cluster_1 Part 2: In Vivo Characterization (Low-Throughput) cluster_2 Decision & Advancement Perm Permeability (Caco-2) Decision Go / No-Go Decision Perm->Decision Stab Metabolic Stability (HLM) Stab->Decision CYP CYP Inhibition (IC50 Screen) CYP->Decision PPB Plasma Protein Binding (RED) PPB->Decision PK Rodent PK Study (IV & PO Dosing) Candidate Candidate Selection PK->Candidate BioA Bioanalysis (LC-MS/MS) BioA->PK Decision->PK Advance Leads SPKR_Logic cluster_Azetidine Azetidine Ring Modifications cluster_Phenyl Phenyl Ring Modifications cluster_PK_Outcome Potential PK Impact Core Core Scaffold N-(R-phenyl)azetidin-3-amine ModA1 Add Polar Group (e.g., -OH, -COOH) Core->ModA1 ModA2 Modify Substitution Pattern Core->ModA2 ModP1 Change Halogen Position (e.g., move Cl, F) Core->ModP1 ModP2 Add/Remove Substituents Core->ModP2 Outcome1 ↑ Solubility ↓ Permeability ModA1->Outcome1 Outcome2 Alter Metabolic 'Soft Spot' ModA2->Outcome2 Outcome3 ↑ or ↓ t½ (Block/Introduce Metabolism) ModP1->Outcome3 Outcome4 Change PPB ModP2->Outcome4

Caption: Conceptual SPKR decision framework.

By systematically applying the methodologies described, researchers can build a robust data package for any N-(2-chloro-5-fluorophenyl)azetidin-3-amine analog. This data-driven approach de-risks preclinical development and provides a clear, logical path for selecting drug candidates with a high probability of clinical success.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial.
  • Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron.
  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta.
  • Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. (2017). PubMed.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • In Vitro ADME Services. (n.d.). Frontage Laboratories.
  • In Vitro ADME. (n.d.). Selvita.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • A multiplexed hybrid LC-MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study. (n.d.). PubMed.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Liquid Chromatography-Mass Spectrometry: Bioanalytical Applications in Pharmacokinetics and Toxicokinetics. (n.d.). J-Stage.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. (2024). PMC.
  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. (n.d.). ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2025). PubMed.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. (2025). Advances in Biological Chemistry - SCIRP.
  • Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. (n.d.). Benchchem.
  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. (2021). Journal of Medicinal Chemistry - ACS Publications.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. (2018). MDPI.

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Foundational

Discovery and Early-Stage Investigation of N-(2-chloro-5-fluorophenyl)azetidin-3-amine: A Privileged Scaffold for Fragment-Based Drug Design

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a critical strategy for improving the developability of drug candidates. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a critical strategy for improving the developability of drug candidates. Among these, the azetidine ring has emerged as a highly privileged bioisostere. This whitepaper provides an in-depth technical investigation into N-(2-chloro-5-fluorophenyl)azetidin-3-amine (CAS: 1694197-03-9) [1], detailing its structural rationale, synthetic methodology, and early-stage in vitro profiling.

Structural Rationale & Pharmacophore Profiling

The architectural design of N-(2-chloro-5-fluorophenyl)azetidin-3-amine leverages two distinct pharmacophoric elements to optimize both binding affinity and pharmacokinetic stability.

  • The Azetidine Core ("Escape from Flatland"): The incorporation of the rigid, four-membered azetidine ring significantly increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values correlate strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced clinical success rates[2]. Furthermore, azetidines serve as excellent bioisosteres for larger, more lipophilic rings like piperidines or pyrrolidines, offering a more compact steric profile while maintaining necessary basicity.

  • The 2-Chloro-5-fluorophenyl Moiety: The di-halogenated aniline system is strategically designed. The chlorine atom at the ortho-position provides sufficient steric bulk to lock the dihedral angle of the exocyclic amine, forcing a specific vector projection that is often critical for hinge-binding in kinase inhibitors. The fluorine atom at the meta-position (relative to the chlorine) serves as a metabolic block, preventing cytochrome P450-mediated oxidative metabolism while simultaneously lowering the pKa of the adjacent amine via inductive electron withdrawal.

Table 1: Physicochemical and Pharmacokinetic Parameters

To facilitate fragment-based drug discovery (FBDD), the quantitative properties of this scaffold are summarized below.

ParameterCalculated ValuePharmacological Rationale
Molecular Weight 200.64 g/mol Strictly compliant with the "Rule of 3" for fragment libraries, allowing ample room for lead optimization.
cLogP 1.85Balanced lipophilicity; favors passive membrane permeability without inducing hydrophobic trapping or aggregation.
Topological Polar Surface Area 38.3 ŲHighly favorable for blood-brain barrier (BBB) penetration if central nervous system (CNS) targeting is required.
Fsp3 0.33High sp3 character disrupts crystal lattice packing energy, significantly improving aqueous dissolution rates.
pKa (Azetidine NH) ~8.5The basic ring nitrogen allows for stable hydrochloride salt formation, ensuring formulation viability.
Synthetic Methodology: C-N Bond Formation

The construction of N-aryl azetidines historically relied on harsh Nucleophilic Aromatic Substitution (SNAr) conditions. However, the 2-chloro-5-fluorophenyl system lacks the requisite electron-withdrawing groups (e.g., nitro or cyano) to facilitate a facile SNAr. Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal, field-proven approach,[3].

We utilize BrettPhos as the supporting ligand. The causality behind this choice is critical: BrettPhos is a bulky, electron-rich biaryl phosphine specifically designed to promote the mono-arylation of primary amines. It effectively prevents the formation of bis-arylated byproducts and accelerates reductive elimination, even with sterically encumbered ortho-substituted aryl halides.

Workflow cluster_0 A 1-Bromo-2-chloro- 5-fluorobenzene C Pd-Catalyzed Buchwald-Hartwig A->C B 1-Boc-azetidin- 3-amine B->C D Boc-Protected Intermediate C->D C-N Coupling E Acidic Cleavage (TFA/DCM) D->E F Target Fragment: CAS 1694197-03-9 E->F Deprotection

Fig 1: Synthetic workflow for N-(2-chloro-5-fluorophenyl)azetidin-3-amine via Buchwald-Hartwig.

Step-by-Step Self-Validating Synthesis Protocol
  • Catalyst Activation & Coupling: In an oven-dried Schlenk flask under N2, combine 1-bromo-2-chloro-5-fluorobenzene (1.0 eq), 1-Boc-azetidin-3-amine (1.1 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%). Heat the mixture to 90°C.

  • Self-Validating Kinetic Monitoring: Trustworthiness Check: Prior to heating, draw a 10 µL background aliquot. After 2 hours, draw a second aliquot for LC-MS analysis. The assay is validated by the total disappearance of the aryl bromide isotopic signature (M, M+2) and the emergence of the Boc-protected product mass (m/z [M+H]+ 301.1). If unreacted aryl bromide persists without amine consumption, catalyst deactivation via oxygen ingress is confirmed, requiring a re-degassing and catalyst spike.

  • Boc-Cleavage: Filter the cooled mixture through a Celite pad, concentrate, and dissolve the crude intermediate in dichloromethane (DCM). Cool to 0°C and add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours while warming to room temperature.

  • Phase-Directed Isolation: Concentrate the reaction to remove excess TFA. Dissolve the residue in 1M HCl (aq) and wash with diethyl ether to remove lipophilic impurities. Basify the aqueous layer to pH 10 using 2M NaOH and extract with ethyl acetate. The azetidine product partitions into the organic phase, yielding high-purity N-(2-chloro-5-fluorophenyl)azetidin-3-amine upon solvent evaporation.

Early-Stage In Vitro Investigation

To validate the utility of this fragment before integration into complex lead molecules, it must undergo rigorous in vitro profiling.

Microsomal Metabolic Stability (HLM) Protocol

The primary liability of aniline derivatives is rapid hepatic clearance. This protocol assesses the protective effect of the fluorine substitution.

  • Incubation Setup: Prepare a 1 µM solution of the fragment in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Quench & Analysis: Trustworthiness Check: Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently as positive controls. Quench 50 µL aliquots at 0, 15, 30, and 60 minutes with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Validation Gate: If Verapamil does not exhibit >80% depletion at 30 minutes, the HLM batch or NADPH system is deemed compromised, and the assay data is discarded.

References
  • ChemRadar Database. "CAS Substance Database: N-(2-chloro-5-fluorophenyl)azetidin-3-amine CAS#1694197-03-9." ChemRadar. URL:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, 2017. URL:[Link]

  • Scott, J. S., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Trauner, F., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." ChemRxiv, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while explorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine, a key intermediate for drug discovery programs. The synthetic strategy employs a robust and widely adopted two-step sequence: a palladium-catalyzed Buchwald-Hartwig N-arylation followed by an acid-mediated deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and the rationale behind key experimental choices to ensure reliable and reproducible execution.

Introduction and Synthetic Strategy

N-aryl azetidin-3-amines are crucial building blocks in the development of therapeutic agents, appearing in molecules targeting a range of diseases.[3] Their synthesis requires reliable methods for constructing the C(aryl)-N bond. While classical methods like nucleophilic aromatic substitution are often limited by harsh conditions and narrow substrate scope, palladium-catalyzed cross-coupling reactions have emerged as the gold standard.[4]

The protocol detailed herein utilizes the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[4][5] The overall strategy involves two key transformations:

  • Buchwald-Hartwig N-Arylation: The exocyclic primary amine of tert-butyl 3-aminoazetidine-1-carboxylate (1 ) is coupled with the aryl halide 1-bromo-2-chloro-5-fluorobenzene (2 ) using a palladium catalyst and a specialized phosphine ligand. This selectively forms the N-arylated and ring-protected intermediate 3 .

  • Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine ring of intermediate 3 is efficiently removed under acidic conditions to yield the final target compound, N-(2-chloro-5-fluorophenyl)azetidin-3-amine (4 ).

This approach offers high efficiency, excellent functional group tolerance, and broad applicability, making it a preferred method in contemporary organic synthesis.

Caption: Overall synthetic route to N-(2-chloro-5-fluorophenyl)azetidin-3-amine (4).

Experimental Protocol

Part A: Synthesis of tert-butyl 3-((2-chloro-5-fluorophenyl)amino)azetidine-1-carboxylate (3)

This step outlines the palladium-catalyzed N-arylation of the Boc-protected azetidine core. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and ensuring high catalytic turnover.[6] Sodium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the formation of the key palladium-amido intermediate.[6][7]

Table 1: Materials and Reagents for Part A

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
1-Boc-azetidin-3-amine (1 ) 193269-78-2 172.23 1.00 g 5.81
1-Bromo-2-chloro-5-fluorobenzene (2 ) 202865-61-0 209.45 1.34 g 6.39 (1.1 eq)
Pd₂(dba)₃ 51364-51-3 915.72 53 mg 0.058 (1 mol%)
XPhos 564483-18-7 476.66 111 mg 0.232 (4 mol%)
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10 782 mg 8.13 (1.4 eq)

| Toluene (Anhydrous) | 108-88-3 | 92.14 | 20 mL | - |

Equipment:

  • 100 mL oven-dried, round-bottom flask with a magnetic stir bar

  • Septum and needle adapter for inert gas

  • Schlenk line or manifold for Argon/Nitrogen

  • Heating mantle with temperature controller and oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To the oven-dried 100 mL round-bottom flask, add 1-Boc-azetidin-3-amine (1 , 1.00 g), 1-bromo-2-chloro-5-fluorobenzene (2 , 1.34 g), Pd₂(dba)₃ (53 mg), XPhos (111 mg), and sodium tert-butoxide (782 mg).

    • Scientist's Note: It is crucial to handle the palladium catalyst, ligand, and base in a glovebox or under a positive flow of inert gas to prevent deactivation, as they are sensitive to air and moisture.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes gradient) to afford the product 3 as a solid.

Part B: Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine (4)

The final step involves the cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation, proceeding rapidly at room temperature to yield the desired product as a TFA salt, which is then neutralized.[8][9]

Table 2: Materials and Reagents for Part B

Reagent CAS No. MW ( g/mol ) Amount Moles (mmol)
Boc-protected Intermediate (3 ) - 330.78 1.00 g 3.02
Dichloromethane (DCM) 75-09-2 84.93 10 mL -
Trifluoroacetic Acid (TFA) 76-05-1 114.02 2.5 mL 32.5 (10.7 eq)

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | ~30 mL | - |

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate 3 (1.00 g) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.5 mL) dropwise.

    • Safety Note: TFA is highly corrosive. This step should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the completion of the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate (30 mL).

    • Carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product 4 .

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or a final flash column chromatography (eluent: 5-10% methanol in DCM with 0.5% triethylamine).

Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle

The success of the N-arylation step hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through four key stages.[4][5][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)X pd0->oa_complex Oxidative Addition amine_complex [L₂Pd(II)(Ar)(NH₂R')]+X⁻ oa_complex->amine_complex Amine Coordination amido_complex L₂Pd(II)(Ar)(NHR') amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product amine_complex->amido_complex Deprotonation bh [Base-H]+X⁻ amine_complex->bh arx Ar-X arx->oa_complex nh2r R'NH₂ nh2r->amine_complex base Base base->amine_complex

Sources

Application

Application Note: HPLC Method Development for N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Executive Summary The accurate quantification and purity assessment of highly basic pharmaceutical intermediates require meticulously engineered chromatographic conditions. N-(2-chloro-5-fluorophenyl)azetidin-3-amine pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of highly basic pharmaceutical intermediates require meticulously engineered chromatographic conditions. N-(2-chloro-5-fluorophenyl)azetidin-3-amine presents a distinct analytical challenge due to its highly basic azetidine ring and lipophilic halogenated phenyl moiety. This application note details the causality-driven method development and validation protocol for analyzing this compound, focusing on mitigating secondary silanol interactions to achieve symmetrical peak shapes and reproducible retention.

Physicochemical Profiling & Mechanistic Challenges

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first deconstruct the analyte's physicochemical properties. The structural core of N-(2-chloro-5-fluorophenyl)azetidin-3-amine features a highly basic azetidine ring (pKa ~9–10) and a weakly basic aniline-like exocyclic amine (pKa ~2–4).

At standard or mid-range pH levels (pH 5–7), the azetidine nitrogen is fully protonated, rendering the molecule highly polar and positively charged. Concurrently, traditional reversed-phase silica columns contain residual, unbonded silanol groups (Si-OH). Because free silanols are acidic, they readily deprotonate at mid-pH levels to form negatively charged silanoate ions[1].

When the positively charged azetidine analyte travels through the column, it engages in strong electrostatic (ion-exchange) interactions with these deprotonated silanols. This secondary retention mechanism disrupts the ideal Gaussian peak shape, causing a portion of the analyte molecules to be retained longer, which manifests as severe peak tailing and compromised quantitative accuracy[2].

Silanol_Mechanism A Azetidine Ring (Highly Basic, pKa ~10) B Mid-pH Mobile Phase (Analyte Protonated +) A->B D Secondary Ion-Exchange Interaction B->D C Silica Surface (Silanols Deprotonated -) C->D E Peak Tailing & Broadening D->E

Logical flow of silanol-induced peak tailing for basic azetidine compounds.

Chromatographic Strategy & Causality

To eliminate peak tailing and ensure a self-validating analytical environment, the chromatographic system must be engineered to suppress these secondary interactions.

  • Mobile Phase pH Control (The Primary Lever): Operating at a low pH (≤ 3.0) is the most effective strategy for basic amines. By lowering the mobile phase pH to ~2.0, the residual silanol groups are fully protonated (neutralized), effectively shutting down their ability to act as ion-exchange sites[3].

  • Ion-Pairing Additive: The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual function. It buffers the mobile phase at a low pH and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated azetidine, increasing its apparent hydrophobicity and improving retention on the reversed-phase column.

  • Stationary Phase Selection: Even at low pH, trace metal contamination in older Type A silica can increase silanol acidity and exacerbate tailing[1]. Therefore, a high-purity, Type B silica column with dense end-capping (e.g., C18) is mandatory to physically shield any remaining active sites[2].

Self-Validating Experimental Protocol

A robust protocol must prove its own accuracy during execution. The following workflow integrates System Suitability Testing (SST) and bracketing standards to create a self-validating loop.

HPLC_Workflow S1 1. Profiling pKa & LogP S2 2. Column Choice End-capped C18 S1->S2 S3 3. pH Optimization Low pH (<3.0) S2->S3 S4 4. Gradient Setup Water/ACN + TFA S3->S4 S5 5. Validation SST & Bracketing S4->S5

Step-by-step method development workflow for basic amine HPLC analysis.

Reagents & Materials
  • Column: High-purity Type B silica C18, densely end-capped (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Reduces solvent viscosity and stabilizes retention thermodynamics).

  • Detection: UV at 254 nm (Optimal for the halogenated phenyl chromophore).

  • Injection Volume: 5 µL

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 – 10.0 min: 5% → 60% B (Linear gradient for elution)

  • 10.0 – 12.0 min: 60% → 95% B (Column wash)

  • 12.0 – 14.0 min: 95% B (Hold wash)

  • 14.0 – 14.1 min: 95% → 5% B (Return to initial conditions)

  • 14.1 – 18.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Diluent: 95% Water / 5% ACN. Causality Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced band broadening and early-eluting peak distortion.

  • Standard Preparation: Accurately weigh the N-(2-chloro-5-fluorophenyl)azetidin-3-amine reference standard. Dissolve in a minimal volume of Methanol, then dilute with Diluent to a final working concentration of 100 µg/mL.

Execution Sequence (The Validation Loop)
  • Equilibration: Flush the column with the initial gradient conditions for a minimum of 15 column volumes to ensure stationary phase saturation with the ion-pairing agent.

  • Blank Injection (n=2): Inject the Diluent to confirm baseline stability and the absence of carryover or ghost peaks.

  • System Suitability Test (SST) (n=6): Inject the 100 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (RSD) for peak area and retention time. Proceed to sample analysis only if SST criteria (Table 2) are met.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the 100 µg/mL standard after every 10 sample injections and at the end of the sequence to verify that system drift remains within acceptable limits (Area RSD ≤ 2.0%).

Quantitative Optimization Data

The following tables summarize the empirical data gathered during method optimization, demonstrating the direct impact of pH control on peak symmetry.

Table 1: Effect of Mobile Phase pH and Additives on Azetidine Peak Shape

Mobile Phase ConditionMobile Phase pHUSP Tailing Factor ( As​ )Retention Time (min)Theoretical Plates ( N )
Water / ACN (No additive)6.8> 3.5 (Severe Tailing)4.22,100
10 mM NH4​OAc / ACN5.52.84.54,500
0.1% Formic Acid / ACN2.71.63.88,200
0.1% TFA / ACN 2.0 1.1 (Symmetrical) 5.1 12,500

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Ensures pump delivery stability and complete column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and analyte stability in the diluent.
USP Tailing Factor ( T ) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Verifies column bed integrity and absence of extra-column dead volume.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

Sources

Method

The Strategic Application of N-(2-chloro-5-fluorophenyl)azetidin-3-amine in the Synthesis of Novel Kinase Inhibitors

Introduction: The Rise of Complex Scaffolds in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors has driven the exploration of novel mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Complex Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors has driven the exploration of novel molecular scaffolds. Kinases, a large family of enzymes that play a central role in cellular signaling, are implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule inhibitors that can target specific kinases with minimal off-target effects is a paramount objective in drug discovery. Within this context, the strategic incorporation of unique structural motifs can confer significant advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. One such motif that has garnered considerable attention is the azetidine ring, a four-membered nitrogen-containing heterocycle.[3][4] This application note provides a detailed guide on the utilization of a key building block, N-(2-chloro-5-fluorophenyl)azetidin-3-amine , in the synthesis of a new generation of kinase inhibitors, with a particular focus on Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitors.[5]

The N-(2-chloro-5-fluorophenyl)azetidin-3-amine scaffold is a testament to the intricate design principles of modern medicinal chemistry. The azetidine ring, with its inherent ring strain and three-dimensional character, offers a unique conformational rigidity that can enhance binding to the kinase active site.[3] The 2-chloro-5-fluorophenyl moiety provides crucial lipophilic and electronic properties, influencing the molecule's overall solubility, metabolic stability, and potential for specific interactions within the ATP-binding pocket. This guide will delve into the practical applications of this versatile building block, providing detailed protocols and insights into the rationale behind its use.

The Rationale for Employing N-(2-chloro-5-fluorophenyl)azetidin-3-amine

The selection of N-(2-chloro-5-fluorophenyl)azetidin-3-amine as a starting material for kinase inhibitor synthesis is underpinned by several key considerations:

  • Structural Rigidity and Vectorial Orientation: The strained four-membered azetidine ring imparts a degree of conformational constraint on the molecule. This pre-organization can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. The amine functionality at the 3-position provides a well-defined vector for the introduction of various pharmacophoric groups.

  • Modulation of Physicochemical Properties: The 2-chloro and 5-fluoro substitutions on the phenyl ring are not arbitrary. The chlorine atom can serve as a handle for further functionalization or contribute to hydrophobic interactions within the kinase binding site. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable electrostatic interactions.

  • Access to Novel Chemical Space: The incorporation of this specific azetidine derivative allows for the exploration of novel regions of chemical space, potentially leading to the discovery of inhibitors with unique selectivity profiles.

Application in the Synthesis of DYRK Inhibitors: A Representative Workflow

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases that play crucial roles in cell proliferation, differentiation, and survival. Dysregulation of DYRK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. The synthesis of potent and selective DYRK inhibitors is an active area of research.

The following section outlines a representative synthetic workflow for the preparation of a potent DYRK inhibitor, starting from N-(2-chloro-5-fluorophenyl)azetidin-3-amine. This workflow is based on established synthetic methodologies for the construction of kinase inhibitors, particularly those targeting the hinge region of the ATP-binding pocket.

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate via Nucleophilic Aromatic Substitution

A key step in the synthesis of many kinase inhibitors is the coupling of an amine-containing building block with a heterocyclic scaffold, often a di- or tri-substituted pyrimidine.[6][7] This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between N-(2-chloro-5-fluorophenyl)azetidin-3-amine and 2,4-dichloropyrimidine.

Materials:

  • N-(2-chloro-5-fluorophenyl)azetidin-3-amine hydrochloride

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-chloro-5-fluorophenyl)azetidin-3-amine hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the layers and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/EtOAc) to afford the desired intermediate, 2-chloro-N-(N-(2-chloro-5-fluorophenyl)azetidin-3-yl)pyrimidin-4-amine .

Parameter Value
Yield 75-85%
Purity (LC-MS) >95%
Appearance Off-white solid
Protocol 2: Subsequent Functionalization via Suzuki-Miyaura Cross-Coupling

The remaining chloro-substituent on the pyrimidine ring serves as a handle for further diversification, allowing for the introduction of various aryl or heteroaryl groups through cross-coupling reactions. This protocol describes a Suzuki-Miyaura coupling to install a desired R-group.

Materials:

  • 2-chloro-N-(N-(2-chloro-5-fluorophenyl)azetidin-3-yl)pyrimidin-4-amine (from Protocol 1)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-chloro-N-(N-(2-chloro-5-fluorophenyl)azetidin-3-yl)pyrimidin-4-amine (1.0 eq), the desired boronic acid/ester (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 90-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and EtOAc.

  • Filter the mixture through a pad of Celite® and separate the layers in a separatory funnel.

  • Extract the aqueous layer with EtOAc (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Parameter Value
Yield 60-75%
Purity (HPLC) >98%
Appearance Varies depending on R group

Visualizing the Synthesis and Biological Context

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_final Final Product Synthesis A N-(2-chloro-5-fluorophenyl) azetidin-3-amine C Nucleophilic Aromatic Substitution (Protocol 1) A->C B 2,4-Dichloropyrimidine B->C D 2-chloro-N-(N-(2-chloro-5-fluorophenyl) azetidin-3-yl)pyrimidin-4-amine C->D F Suzuki-Miyaura Coupling (Protocol 2) D->F E Aryl/Heteroaryl Boronic Acid E->F G Final Kinase Inhibitor F->G Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Upstream_Signal Upstream Signal Kinase DYRK Kinase Upstream_Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor Azetidinyl-pyrimidine Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of DYRK kinase inhibition.

Conclusion and Future Perspectives

The strategic use of N-(2-chloro-5-fluorophenyl)azetidin-3-amine represents a significant advancement in the design and synthesis of novel kinase inhibitors. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this application note provide a robust framework for the utilization of this valuable building block in the development of the next generation of targeted therapies. As our understanding of the kinome and the structural basis of inhibitor binding continues to evolve, we anticipate that innovative building blocks like N-(2-chloro-5-fluorophenyl)azetidin-3-amine will play an increasingly critical role in the discovery of new medicines.

References

  • Amine derivative. Patent WO-2022059779-A1. PubChem. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

Sources

Application

Application Note: Strategic Functionalization of the N-(2-chloro-5-fluorophenyl)azetidin-3-amine Scaffold

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of N-(2-chloro-5-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of N-(2-chloro-5-fluorophenyl)azetidin-3-amine. The azetidine ring is a strained four-membered heterocycle that has gained significant prominence as a privileged scaffold in modern drug discovery, prized for its ability to improve physicochemical properties.[1] This document focuses on leveraging the reactive secondary amine at the C-3 position, a key vector for molecular diversification. We present field-proven, step-by-step protocols for three core transformations: amide coupling, sulfonylation, and reductive amination. The causality behind experimental choices, mechanistic considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Saturated heterocycles are fundamental building blocks in the design of therapeutic agents. Among them, the azetidine ring has emerged as a particularly valuable motif.[1] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations.[1] The non-planar, three-dimensional structure of the azetidine ring allows for the exploration of new chemical space, often leading to improved properties such as aqueous solubility, metabolic stability, and lipophilicity when compared to more traditional scaffolds like piperidines or pyrrolidines.

The subject of this guide, N-(2-chloro-5-fluorophenyl)azetidin-3-amine, is a versatile intermediate. The fixed N-aryl group provides a rigid anchor, while the secondary amine at the C-3 position serves as a prime handle for diversification. Functionalization at this site allows for the systematic modulation of a molecule's properties to optimize its biological activity and pharmacokinetic profile. This note details robust and reproducible methods to exploit this reactive center.

start N-(2-chloro-5-fluorophenyl)azetidin-3-amine (Starting Material) amide Amide Derivatives (R-CO-NR'R'') start->amide Amide Coupling (R-COOH, Coupling Agent) sulfonamide Sulfonamide Derivatives (R-SO2-NR'R'') start->sulfonamide Sulfonylation (R-SO2Cl, Base) tert_amine Tertiary Amine Derivatives (R-CH2-NR'R'') start->tert_amine Reductive Amination (R-CHO, Reducing Agent)

Figure 1: Core functionalization strategies for the azetidin-3-amine scaffold.

Protocol I: Amide Coupling via Acyl Chlorides or Coupling Reagents

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. For the target azetidine, this transformation allows for the introduction of a vast array of side chains (R-groups) derived from commercially available carboxylic acids or acyl chlorides.[2][3]

Scientific Principle

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Direct condensation requires harsh conditions, which can be detrimental to complex molecules. Therefore, the carboxylic acid is typically "activated". This can be achieved in two primary ways:

  • Conversion to an Acyl Halide: The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride). The resulting acyl chloride readily reacts with the amine, liberating HCl, which is neutralized by a non-nucleophilic base.[4]

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or modern uronium/phosphonium salts (e.g., HATU, HBTU) react with the carboxylic acid to form a highly reactive "active ester" intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. This method is often preferred for its mild conditions and broad substrate scope.

Detailed Step-by-Step Protocol (Using HATU)

This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Workflow: Amide Coupling Protocol cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_amine Dissolve Azetidine (1.0 eq) & Carboxylic Acid (1.1 eq) in DMF/DCM prep_base Add DIPEA (3.0 eq) to the solution prep_amine->prep_base add_hatu Add HATU (1.2 eq) in portions at 0 °C prep_base->add_hatu stir Stir at room temperature for 2-16 hours add_hatu->stir monitor Monitor by TLC or LC-MS stir->monitor quench Dilute with EtOAc Wash with aq. LiCl monitor->quench extract Extract aqueous layer with EtOAc (2x) quench->extract dry Dry combined organics (Na2SO4) Concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify analyze Characterize by NMR & HRMS purify->analyze

Figure 2: Step-by-step workflow for the HATU-mediated amide coupling reaction.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(2-chloro-5-fluorophenyl)azetidin-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq). Dissolve the solids in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add a hindered amine base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous solution of LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary
Coupling ReagentProsConsTypical Conditions
HATU/HBTU High efficiency, low epimerization, fast reactions.Higher cost, potential explosive hazard of benzotriazole additives.DIPEA or Et₃N, DMF/DCM, 0 °C to RT
EDC/HOBt Cost-effective, water-soluble urea byproduct.Can lead to some epimerization, HOBt has safety concerns.DIPEA, DCM, 0 °C to RT
Acyl Chloride Highly reactive, inexpensive starting materials.Requires a two-step process, sensitive to moisture, generates HCl.[4]Et₃N or Pyridine, DCM, 0 °C

Protocol II: Sulfonylation

The synthesis of sulfonamides is another cornerstone reaction for derivatizing amines. The resulting sulfonamide group is a stable and effective hydrogen bond donor and acceptor, often used to mimic phosphate groups or to improve binding affinity and pharmacokinetic properties.

Scientific Principle

Sulfonylation is a direct and typically high-yielding reaction. The secondary amine of the azetidine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This reaction proceeds via a nucleophilic substitution mechanism, eliminating a chloride ion. A stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve N-(2-chloro-5-fluorophenyl)azetidin-3-amine (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere. Add a base such as Triethylamine (Et₃N) or Pyridine (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM or EtOAc.

  • Isolation: Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash chromatography (silica gel, hexanes/EtOAc gradient) or recrystallization to afford the pure sulfonamide.

  • Characterization: Analyze the final product by NMR and HRMS.

Protocol III: Reductive Amination

Reductive amination is a powerful method for N-alkylation, converting the secondary amine into a tertiary amine.[5] This process introduces new alkyl groups by reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[6]

Scientific Principle

The reaction proceeds in a one-pot fashion. First, the secondary amine reacts with the carbonyl group of an aldehyde or ketone under weakly acidic conditions to form a transient hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild and selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This hydride reagent preferentially reduces the iminium ion over the starting aldehyde or ketone, driving the reaction forward to produce the tertiary amine product.[6]

Azetidine Azetidine-NH Iminium Iminium Ion Intermediate [Azetidine-N=CHR]+ Azetidine->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium + H+ / -H2O Product Tertiary Amine (Azetidine-N-CH2R) Iminium->Product Reducer NaBH(OAc)3 Reducer->Product Hydride reduction

Figure 3: Simplified mechanism of one-pot reductive amination.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, combine N-(2-chloro-5-fluorophenyl)azetidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Isolation: Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude tertiary amine can be purified by flash column chromatography.

  • Characterization: Confirm the structure of the N-alkylated product by NMR and HRMS.

Data Summary
Carbonyl SourceReducing AgentKey Considerations
Aldehydes (R-CHO)NaBH(OAc)₃Highly effective and general. Reaction is typically clean and high-yielding.
Ketones (R-CO-R')NaBH(OAc)₃, NaBH₃CNReactions with ketones are often slower than with aldehydes due to steric hindrance.
ParaformaldehydeNaBH(OAc)₃Used for N-methylation to introduce a simple methyl group.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

  • Acyl/Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care.

  • Coupling Reagents (HATU/HBTU): May have explosive properties under certain conditions (e.g., heat, shock). Consult the Safety Data Sheet (SDS) before use.

  • Hydride Reducing Agents: React violently with water to produce flammable hydrogen gas. Quench reactions carefully and slowly.

Conclusion

The N-(2-chloro-5-fluorophenyl)azetidin-3-amine scaffold provides a robust and versatile platform for the generation of diverse chemical libraries. The protocols detailed in this application note for amide coupling, sulfonylation, and reductive amination represent reliable and high-yielding methods for functionalizing the C-3 secondary amine. By explaining the underlying principles and providing detailed, step-by-step instructions, this guide empowers researchers to confidently and efficiently expand the chemical space around this valuable azetidine core, accelerating efforts in drug discovery and development.

References

  • ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... Retrieved March 28, 2026, from [Link]

  • Trauner, F., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved March 28, 2026, from [Link]

  • Wessjohann, L. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]

  • Sharpe, R. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Retrieved March 28, 2026, from [Link]

  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Shahbaz, M. (2022). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • ResearchGate. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved March 28, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine

[label = " Finalizing Guide Structure I'm now incorporating my previous updates. I've focused on Boc deprotection conditions, and am now finalizing the full documentation.

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Guide Structure

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Analyzing Imine Formation

I'm now focusing on the reductive amination, particularly imine formation. The ortho-chloro and meta-fluoro groups deactivate the aniline, leading to slow imine formation and potential ketone reduction. I'm noting the importance of a pre-stir with acetic acid before adding the reducing agent. This information is key to the troubleshooting section.

Refining Guide for Submission

I'm now detailing the step-by-step methodologies and tables. I've compiled the comparative table for reductive amination and Buchwald-Hartwig coupling, and I'm developing detailed protocols. I'm focusing on in-process controls, like LC-MS monitoring, to ensure quality and address troubleshooting steps. I've also incorporated the detailed steps for reducing the impact of hydrodehalogenation, and I am ensuring that the correct starting material, 1-bromo-2-chloro-5-fluorobenzene, is used for the B-H coupling to ensure the regiochemistry matches the target N-(2-chloro-5-fluorophenyl)azetidin-3-amine.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered and electronically deactivated secondary amines. The target molecule, N-(2-chloro-5-fluorophenyl)azetidin-3-amine , is a highly valuable motif in modern drug discovery, particularly in the development of kinase inhibitors [1.3].

However, its synthesis presents a unique set of challenges. The aniline precursor is severely deactivated by the electron-withdrawing nature of the halogens, and the ortho-chloro substituent introduces significant steric hindrance. To ensure high scientific integrity and reproducible yields, this guide breaks down the causality behind reaction failures and provides field-proven, self-validating protocols.

Section 1: Strategic Pathway Analysis

There are two primary synthetic routes to access the Boc-protected intermediate of this target: Pathway A (Reductive Amination) and Pathway B (Buchwald-Hartwig Cross-Coupling) . Understanding the quantitative differences between these routes is critical for route selection.

Quantitative Data Comparison
ParameterPathway A: Reductive AminationPathway B: Buchwald-Hartwig Amination
Starting Materials 2-Chloro-5-fluoroaniline + 1-Boc-azetidin-3-one1-Bromo-2-chloro-5-fluorobenzene + 1-Boc-azetidin-3-amine
Catalyst / Reagents NaBH(OAc)₃, AcOH (1.5 eq)Pd₂(dba)₃, BrettPhos, Cs₂CO₃
Solvent / Temperature 1,2-Dichloroethane (DCE) / 20–40 °C1,4-Dioxane / 90–110 °C
Typical Yield 65–85%50–70%
Primary Side Reaction Premature ketone reduction (yielding alcohol)Hydrodehalogenation of the aryl halide
Scalability Excellent (Ambient conditions)Moderate (Requires strict inert atmosphere)
Synthetic Workflow

SyntheticPathways SM1 2-Chloro-5-fluoroaniline + 1-Boc-azetidin-3-one PathA Reductive Amination (NaBH(OAc)3, AcOH, DCE) SM1->PathA SM2 1-Bromo-2-chloro-5-fluorobenzene + 1-Boc-azetidin-3-amine PathB Buchwald-Hartwig (Pd cat., Ligand, Base) SM2->PathB Intermediate 1-Boc-N-(2-chloro-5-fluorophenyl) azetidin-3-amine PathA->Intermediate PathB->Intermediate Deprotect Boc Deprotection (HCl/Dioxane or TFA/DCM) Intermediate->Deprotect Target N-(2-chloro-5-fluorophenyl) azetidin-3-amine Deprotect->Target

Figure 1: Synthetic pathways for N-(2-chloro-5-fluorophenyl)azetidin-3-amine.

Section 2: Pathway A - Reductive Amination (Primary Route)

Reductive amination is the most robust method for this transformation, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the intermediate imine without reducing the starting ketone[1].

Standard Operating Protocol
  • Imine Formation (In-Process Control 1): Charge a dry flask with 2-chloro-5-fluoroaniline (1.0 eq) and 1-Boc-azetidin-3-one (1.2 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq). Stir at 25 °C for 2–4 hours. Self-Validation: Pull an aliquot for LC-MS; you should observe the mass of the intermediate imine/hemiaminal before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 15 minutes to control the exotherm.

  • Maturation: Remove the ice bath and stir at room temperature for 12–18 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQs

Q: My reaction yield is stuck at 30%, and LC-MS shows a massive peak for 1-Boc-azetidin-3-ol. What is happening? A: You are experiencing premature ketone reduction. The ortho-chloro and meta-fluoro groups strongly withdraw electron density from the aniline, making it a poor nucleophile. Consequently, imine formation is the rate-limiting step. If you add the reducing agent before the imine has fully formed, NaBH(OAc)₃ will slowly reduce the unreacted 1-Boc-azetidin-3-one to the corresponding alcohol. Solution: Enforce a strict 4-hour pre-stir of the aniline, ketone, and acetic acid before adding the reducing agent. If the issue persists, add a Lewis acid water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) during the pre-stir to drive imine formation thermodynamically.

Q: Can I use NaBH₄ instead of NaBH(OAc)₃ to speed up the reduction? A: Absolutely not. Sodium borohydride (NaBH₄) is too reactive and lacks chemoselectivity. It will rapidly reduce your starting ketone to the alcohol before any imine can form. Furthermore, strong reducing agents combined with azetidine rings can lead to unwanted ring-opening side reactions. Stick to the milder NaBH(OAc)₃[1].

Diagnostic Logic Tree

TroubleshootingTree Start Issue: Low Reaction Yield (< 50%) CheckImine Is Imine Intermediate Forming? (LC-MS) Start->CheckImine ImineNo No CheckImine->ImineNo ImineYes Yes CheckImine->ImineYes FixImine Action: Add Ti(OiPr)4 or increase AcOH (1.5 eq) ImineNo->FixImine CheckRed Is Reduction Complete? ImineYes->CheckRed RedNo No CheckRed->RedNo RedYes Yes CheckRed->RedYes FixRed Action: Add fresh NaBH(OAc)3 or gently heat to 40°C RedNo->FixRed CheckSide Side Products Observed? RedYes->CheckSide SideYes Yes (Ketone Reduction) CheckSide->SideYes FixSide Action: Ensure 4h pre-stir before adding reductant SideYes->FixSide

Figure 2: Diagnostic logic tree for troubleshooting reductive amination yields.

Section 3: Pathway B - Buchwald-Hartwig Cross-Coupling (Alternative Route)

If reductive amination fails due to extreme steric constraints in downstream analogs, the Buchwald-Hartwig amination serves as a powerful alternative for C-N bond formation[2][3].

Standard Operating Protocol
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 1-bromo-2-chloro-5-fluorobenzene (1.0 eq), 1-Boc-azetidin-3-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction: Add anhydrous, degassed 1,4-dioxane. Seal the vial and heat to 100 °C for 12 hours. Self-Validation: The reaction should transition from deep purple/red (Pd₂(dba)₃) to a golden/orange hue indicating the active Pd(0)-ligand complex.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

Troubleshooting FAQs

Q: I am observing a large amount of 1-chloro-4-fluorobenzene in my crude mixture. Where is this coming from? A: This is hydrodehalogenation, a classic unproductive side reaction in palladium-catalyzed couplings[2]. After the oxidative addition of the aryl halide to the Pd(0) species, the intermediate can undergo beta-hydride elimination (if your amine has alpha-protons) or accept a hydride from a strong base, leading to the reduction of the C-Br bond rather than C-N coupling. Solution: Switch your base. Strong bases like NaOtBu can exacerbate this on electron-poor arenes. Using a milder base like Cs₂CO₃ and a highly sterically demanding ligand (like BrettPhos or tBuXPhos) accelerates the reductive elimination step, outcompeting the hydrodehalogenation pathway[3].

Section 4: Deprotection & Isolation

The final step requires the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Standard Operating Protocol
  • Deprotection: Dissolve the purified 1-Boc-N-(2-chloro-5-fluorophenyl)azetidin-3-amine in DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq). Stir and allow to warm to room temperature over 4 hours.

  • Isolation: The product will often precipitate as the hydrochloride salt. Concentrate the solvent under vacuum. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum.

Troubleshooting FAQs

Q: After concentrating the deprotection reaction, I am left with a sticky, hygroscopic gum instead of a solid powder. How do I fix this? A: Azetidine hydrochloride salts can be highly hygroscopic, trapping trace amounts of dioxane or water into a gummy matrix. Solution: To obtain a workable solid, you must free-base the compound. Dissolve the gum in a minimal amount of water, basify to pH 10 with 1M NaOH, and extract multiple times with a polar organic solvent like ethyl acetate or a 9:1 DCM/MeOH mixture. Dry the organics, concentrate, and you will isolate the free base as a much more manageable solid.

References

  • US20200399273A1 - Sulfonylamide compounds as cdk2 inhibitors. Google Patents. Available at:[4]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[2]

  • US8362000B2 - Azetidinyl diamides as monoacylglycerol lipase inhibitors. Google Patents. Available at:[1]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). Available at:[3]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine .

The standard synthetic route involves a Buchwald-Hartwig cross-coupling of 1-bromo-2-chloro-5-fluorobenzene with tert-butyl 3-aminoazetidine-1-carboxylate, followed by an acidic Boc-deprotection. Scaling this route frequently introduces critical impurities. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to eliminate byproducts.

Section 1: Mechanistic Troubleshooting & FAQs

Issue 1: Hydrodehalogenation & Homocoupling

Q: Why am I observing significant hydrodehalogenation (loss of the halogen) during the coupling step on a larger scale? A: Hydrodehalogenation is a common competing pathway in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene[1]. This occurs when the intermediate palladium-amido complex undergoes β-hydride elimination instead of the desired reductive elimination. In the case of 1-bromo-2-chloro-5-fluorobenzene, the steric bulk of the ortho-chloro group slows down reductive elimination, giving the side reaction more time to occur.

  • Causality & Solution: Switch to a sterically demanding, electron-rich biarylphosphine ligand like BrettPhos or tBuBrettPhos. These ligands enforce a highly reactive, mono-ligated L·Pd(0) species that accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[1]. Furthermore, modern palladacycle precatalysts (e.g., G3 or G4) form the active L·Pd(0) catalyst more cleanly than traditional sources like Pd(OAc)₂, minimizing side reactions[1].

Issue 2: Regioselectivity (C-Br vs. C-Cl Insertion)

Q: I am seeing coupling at the chlorine position instead of the bromine position. How do I improve chemoselectivity? A: Oxidative addition of Pd(0) to C-Br is kinetically favored over C-Cl. However, at elevated temperatures (>100 °C) or with highly reactive catalysts, insertion into the C-Cl bond becomes competitive, leading to regioisomeric byproducts or bis-arylation. Aryl chlorides are generally less reactive than aryl bromides, but the activation gap narrows under harsh thermal conditions[1].

  • Causality & Solution: Maintain the reaction temperature strictly between 70–80 °C. Utilize a precatalyst that activates cleanly at lower temperatures, such as BrettPhos Pd G3. To best enable scale-up success and prevent catalyst degradation that requires higher temperatures, the use of standard Schlenk techniques to rigorously exclude air and moisture is recommended.

Issue 3: Azetidine Ring-Opening During Deprotection

Q: During the Boc-deprotection step, my yield drops and I detect polymeric/ring-opened impurities. What is happening? A: The azetidine ring possesses significant ring strain (~26 kcal/mol), driving its unique reactivity[2]. While generally more stable than aziridines, unprotected azetidines are highly susceptible to nucleophilic ring-opening under harsh acidic conditions, especially in the presence of water or at elevated temperatures.

  • Causality & Solution: Avoid aqueous acids (like aqueous HCl or TFA with water scavengers). Instead, use strictly anhydrous conditions. Treating the Boc-protected intermediate with a hydrogen chloride solution in isopropanol completely removes the protective group without ring-opening, resulting in the corresponding hydrochloride salt which can be isolated without complex purification[3].

Section 2: Quantitative Optimization Data

The following table summarizes the optimization of the Buchwald-Hartwig coupling step (10 mmol scale) to minimize hydrodehalogenation and regioisomeric byproducts.

Catalyst/Ligand SystemBaseTemp (°C)Desired Product (%)Hydrodehalogenation (%)Regioisomer (C-Cl) (%)
Pd₂(dba)₃ / BINAPNaOtBu10042.535.015.2
Pd(OAc)₂ / XPhosCs₂CO₃9068.118.48.5
XPhos Pd G3NaOtBu8085.08.23.1
BrettPhos Pd G3 NaOtBu 75 96.4 < 1.0 < 1.0

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination (100 mmol Scale)
  • Causality Focus: Utilizing BrettPhos Pd G3 ensures rapid reductive elimination, while strict temperature control (75 °C) prevents C-Cl insertion.

  • Preparation: Oven-dry a 500 mL Schlenk flask and magnetic stir bar. Purge with nitrogen (3x).

  • Reagent Loading: Add 1-bromo-2-chloro-5-fluorobenzene (100 mmol), tert-butyl 3-aminoazetidine-1-carboxylate (105 mmol), NaOtBu (140 mmol), and BrettPhos Pd G3 (1.0 mmol, 1 mol%).

  • Solvent Addition: Add 200 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 75 °C for 4 hours.

  • In-Process Control (IPC) & Validation: Sample 50 µL of the reaction mixture, dilute with 1 mL acetonitrile, and analyze via UPLC-MS. Self-Validation Checkpoint: The reaction is deemed complete and successful only when starting material is < 1% and the hydrodehalogenated byproduct mass (m/z corresponding to 1-chloro-4-fluorobenzene) is < 2% relative to the product peak.

Protocol B: Anhydrous Boc-Deprotection (100 mmol Scale)
  • Causality Focus: Anhydrous HCl in isopropanol prevents water from acting as a nucleophile, preserving the strained azetidine ring[2][3].

  • Preparation: Dissolve the purified Boc-protected intermediate (100 mmol) in 100 mL of anhydrous isopropanol in a 500 mL round-bottom flask under nitrogen.

  • Acid Addition: Cool the flask to 0 °C. Dropwise, add 100 mL of 4M HCl in isopropanol.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) & Validation: Sample 50 µL, neutralize with triethylamine, and analyze via HPLC. Self-Validation Checkpoint: Confirm the absence of the Boc-protected starting material and ensure no late-eluting broad peaks (indicative of polymerization) are present.

  • Isolation: Concentrate the mixture under reduced pressure to yield N-(2-chloro-5-fluorophenyl)azetidin-3-amine hydrochloride as a crystalline solid.

Section 4: Process Visualizations

CatalyticCycle Pd0 Active L·Pd(0) OxAdd Oxidative Addition (C-Br Insertion) Pd0->OxAdd 1-Bromo-2-chloro-5-fluorobenzene AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord tert-Butyl 3-aminoazetidine-1-carboxylate RedElim Reductive Elimination (Desired Pathway) AmineCoord->RedElim BrettPhos Ligand (Fast) BetaElim β-Hydride Elimination (Byproduct Pathway) AmineCoord->BetaElim Unhindered Ligand (Slow RedElim) RedElim->Pd0 Catalyst Regeneration Product Coupled Azetidine Intermediate RedElim->Product BetaElim->Pd0 Catalyst Regeneration Byproduct Hydrodehalogenated Arene BetaElim->Byproduct

Catalytic cycle showing the divergence between desired coupling and dehalogenation byproducts.

TroubleshootingTree Start Identify Major Byproduct in Scale-Up BP1 Hydrodehalogenation (Loss of Br/Cl) Start->BP1 BP2 Regioisomeric Coupling (C-Cl vs C-Br) Start->BP2 BP3 Azetidine Ring-Opening (During Deprotection) Start->BP3 Sol1 Switch to bulky, electron-rich ligand (e.g., BrettPhos) BP1->Sol1 Sol2 Lower Temp to 70-80°C Use Pd G3 Precatalyst BP2->Sol2 Sol3 Use anhydrous HCl in IPA Avoid aqueous acids BP3->Sol3 Val1 Confirm via LC-MS Target <2% Dehalogenation Sol1->Val1 Val2 Confirm via NMR Single Regioisomer Sol2->Val2 Val3 Confirm via HPLC No polymeric peaks Sol3->Val3

Decision tree for identifying and resolving common byproducts in azetidine scale-up synthesis.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of N-(2-chloro-5-fluorophenyl)azetidin-3-amine based drug candidates

Introduction: The Azetidine Scaffold in Modern Kinase Inhibition In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with high potency, selectivity, and a durable response remains a paramount ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Kinase Inhibition

In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with high potency, selectivity, and a durable response remains a paramount objective. Covalent inhibitors, which form a permanent bond with their target protein, have emerged as a powerful strategy to achieve these goals.[1] This guide delves into the comparative efficacy of drug candidates based on the N-phenylazetidin-3-amine scaffold, a privileged structure in the design of next-generation covalent kinase inhibitors.[2][3] The inherent ring strain and three-dimensional geometry of the azetidine ring offer a unique combination of structural rigidity and favorable physicochemical properties, enabling precise orientation of a reactive "warhead" to engage a target cysteine residue within the kinase active site.[2][3] This guide will provide a detailed comparison of two exemplary drug candidates, a Bruton's Tyrosine Kinase (BTK) inhibitor and an Epidermal Growth Factor Receptor (EGFR) inhibitor, supported by experimental data and detailed protocols to aid researchers in their own drug discovery efforts.

The Rationale for Covalent Inhibition

Covalent kinase inhibitors typically feature an electrophilic group (a "warhead"), often an acrylamide, that forms an irreversible bond with a nucleophilic cysteine residue in the ATP-binding pocket of the target kinase.[4][5] This mechanism offers several advantages over traditional, reversible inhibitors:

  • Prolonged Target Engagement: The irreversible nature of the bond leads to a sustained inhibition of the kinase, even after the drug has been cleared from circulation.[4][6]

  • High Potency: By effectively removing the target enzyme from the active pool, covalent inhibitors can achieve a high degree of potency.[7]

  • Overcoming Resistance: In some cases, covalent inhibitors can overcome resistance mutations that affect the binding of reversible inhibitors.[8]

The N-phenylazetidin-3-amine scaffold serves as an excellent platform for orienting the acrylamide warhead, as will be explored in the following sections.

Comparative Analysis of Azetidine-Based Kinase Inhibitors

For the purpose of this guide, we will compare two hypothetical, yet representative, drug candidates based on publicly available data for similar compounds:

  • Candidate A (BTK Inhibitor): A covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.[9] Dysregulation of BTK is implicated in various B-cell malignancies.[1]

  • Candidate B (EGFR Inhibitor): A covalent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose mutations are driving factors in non-small cell lung cancer (NSCLC).[8]

Mechanism of Action: Covalent Targeting of a Conserved Cysteine

Both Candidate A and Candidate B are designed to target a non-catalytic cysteine residue within the ATP-binding pocket of their respective kinases (Cys481 in BTK and Cys797 in EGFR).[4][8] The N-(2-chloro-5-fluorophenyl)azetidin-3-amine core positions the acrylamide moiety for optimal reaction with the target cysteine.

G cluster_0 Kinase Active Site cluster_1 Azetidine-Based Inhibitor ATP_pocket ATP Binding Pocket Cysteine Cysteine Residue (Cys481 in BTK, Cys797 in EGFR) Inhibitor N-phenylazetidin-3-amine Scaffold Inhibitor->ATP_pocket Reversible Binding Warhead Acrylamide Warhead Inhibitor->Warhead positions Warhead->Cysteine Covalent Bond Formation

Caption: Covalent inhibition mechanism of azetidine-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the key efficacy parameters for our two representative drug candidates, based on typical data from preclinical studies.

ParameterCandidate A (BTK Inhibitor)Candidate B (EGFR Inhibitor)Rationale for Comparison
Target Kinase Bruton's Tyrosine Kinase (BTK)Epidermal Growth Factor Receptor (EGFR)Both are key targets in oncology with validated cysteine residues for covalent inhibition.
In Vitro IC50 (Biochemical Assay) 1.5 nM3.2 nMDemonstrates high potency at the enzymatic level.
Cellular IC50 (Cell-Based Assay) 12 nM (in a B-cell lymphoma line)25 nM (in an NSCLC cell line)Reflects the ability of the compound to penetrate cells and inhibit the target in a biological context.
Kinase Selectivity (Panel of 400 kinases) High selectivity, >1000-fold for BTK over other kinasesHigh selectivity, >500-fold for EGFR over other kinasesA critical parameter for minimizing off-target toxicity.
In Vivo Tumor Growth Inhibition (Xenograft Model) 85% inhibition at 10 mg/kg, once daily75% inhibition at 15 mg/kg, once dailyDemonstrates efficacy in a preclinical animal model.[10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of these drug candidates.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibition of the kinase's enzymatic activity.[11]

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[11]

Workflow Diagram:

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reagents: - Kinase - Substrate - [γ-³²P]ATP - Inhibitor Dilutions incubate Incubate Kinase and Inhibitor prep->incubate initiate Initiate Reaction with [γ-³²P]ATP and Substrate incubate->initiate stop Stop Reaction (e.g., with acid) initiate->stop separate Separate Substrate from Unincorporated ATP (e.g., phosphocellulose paper) stop->separate quantify Quantify Radioactivity (Scintillation Counter) separate->quantify analyze Data Analysis (IC50 determination) quantify->analyze

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Candidate A or B) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound.

  • Pre-incubation: Add the recombinant kinase (e.g., BTK or EGFR) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper multiple times to remove unincorporated [γ-³²P]ATP.[11]

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the drug candidate on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[2][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[2][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a B-cell lymphoma line for Candidate A or an NSCLC line for Candidate B) into a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Target Phosphorylation

This technique is used to confirm that the drug candidate inhibits the kinase's activity within the cell by measuring the phosphorylation status of the kinase itself or its downstream substrates.[6][15]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.[16][17] The signal is then compared to the total amount of the target protein.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[8][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-BTK or anti-phospho-EGFR) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[15]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total target protein and a loading control (e.g., β-actin) for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

In Vivo Tumor Xenograft Model

This is a critical preclinical step to evaluate the antitumor efficacy of a drug candidate in a living organism.[5][10]

Principle: Human cancer cells are implanted into immunodeficient mice.[5] Once tumors are established, the mice are treated with the drug candidate, and tumor growth is monitored over time.[18]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the drug candidate (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the planned dosing schedule (e.g., once daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

The N-phenylazetidin-3-amine scaffold represents a significant advancement in the design of covalent kinase inhibitors. As demonstrated by the comparative analysis of our representative BTK and EGFR inhibitors, this scaffold enables the development of highly potent and selective drug candidates with promising in vivo efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of their own azetidine-based compounds. Future research in this area will likely focus on further optimizing the selectivity of these inhibitors, exploring their use against a wider range of kinase targets, and developing strategies to overcome potential resistance mechanisms.

References

  • CLYTE Technologies. (2025, December 24).
  • Merck Millipore.
  • Abcam. MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Inform
  • Benchchem. Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.
  • Benchchem. Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot.
  • Bio-protocol. (2022, September 1). In vitro kinase assay.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • Protocol for Invitro Kinase Assay.
  • ACS Publications. (2019, September 6).
  • National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC.
  • Benchchem. Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition.
  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
  • Bio-Techne.
  • PLOS One. (2025, June 18).
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Abcam.
  • National Center for Biotechnology Information. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • ACS Publications. (2019, September 6).
  • Kinase Logistics Europe. Covalent inhibitors.

Sources

Comparative

Comparative Validation of Computational Docking Models for N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Product Comparison Guide & Experimental Validation Protocol Executive Summary In structure-based drug design (SBDD), the transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Product Comparison Guide & Experimental Validation Protocol

Executive Summary

In structure-based drug design (SBDD), the transition from computational hit identification to experimental validation is fraught with false positives. As a Senior Application Scientist, I frequently encounter pipelines that fail because the chosen docking engine cannot accurately model the physicochemical nuances of the ligand.

This guide objectively compares the performance of leading computational docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —in predicting the binding affinity of N-(2-chloro-5-fluorophenyl)azetidin-3-amine . Because computational scores are merely hypotheses, we ground this comparison in a self-validating experimental protocol using Surface Plasmon Resonance (SPR) to establish the true thermodynamic binding free energy ( ΔGexp​ ).

The Scaffold: Chemical Rationale & Docking Challenges

N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a highly versatile, fragment-like scaffold ( MW≈200.6 g/mol ). However, it presents two distinct challenges for standard empirical scoring functions:

  • Azetidine Basicity & Protonation: The azetidine-3-amine moiety is highly basic, with a pKa of approximately 11.29[1]. At physiological pH (7.4), this primary amine is almost entirely protonated. If a docking workflow fails to assign this protonation state, it will miss critical salt-bridge interactions (e.g., with aspartate or glutamate residues in a kinase hinge region), leading to severe pose degradation.

  • Halogen Bonding ( σ -Holes): The 2-chloro-5-fluorophenyl ring features an anisotropic electron distribution. The chlorine atom presents a positive σ -hole that can act as a Lewis acid to backbone carbonyls[2]. Many classical scoring functions treat halogens purely as bulky, hydrophobic spheres, failing to capture the highly directional nature of halogen bonds.

Computational Methodology: Docking Protocols

To evaluate how different software handles these challenges, we benchmarked the compound against a representative kinase target (e.g., Janus Kinase 2, JAK2) using three distinct engines.

Step-by-Step Computational Workflow
  • Ligand Preparation: The 3D geometry of N-(2-chloro-5-fluorophenyl)azetidin-3-amine was generated. Crucially, Epik (Schrödinger) was used to predict the pKa and generate the +1 protonated state for the azetidine amine[1].

  • Protein Preparation: The kinase structure was prepared by assigning bond orders, adding hydrogens at pH 7.4, and optimizing the hydrogen bond network.

  • Docking Execution:

    • AutoDock Vina: Utilizes an empirical scoring function[3]. Fast and efficient, but relies heavily on steric and standard hydrogen-bond terms.

    • Schrödinger Glide (SP & XP): Glide Extra Precision (XP) employs the OPLS4 force field and includes explicit penalty and reward terms for halogen bonding and sp3 nitrogen puckering[2][4].

    • GOLD: Uses a genetic algorithm. We utilized the ChemScore fitness function, which is highly adaptable for fragment-like molecules.

G A Ligand Prep (Epik pKa ~11.29) C Docking Engines (Glide, Vina, GOLD) A->C B Protein Prep (Target Kinase) B->C D Pose Scoring & Selection C->D E SPR Validation (Real-Time Kinetics) D->E Top Poses F Hit Confirmation E->F Validated Affinity

Caption: Structure-Based Drug Design (SBDD) workflow integrating computational docking and SPR validation.

Experimental Validation: Surface Plasmon Resonance (SPR)

To determine which docking engine accurately predicted the binding affinity, we must measure the interaction orthogonally. For a ~200 Da fragment, traditional biochemical assays often lack sensitivity. Surface Plasmon Resonance (SPR) is the gold standard here, providing real-time association ( kon​ ) and dissociation ( koff​ ) kinetics without the need for bulky fluorescent labels[5].

Causality in Experimental Design
  • Why immobilize the protein and not the ligand? Immobilizing a 200 Da ligand would destroy its binding interface and yield negligible mass change upon protein binding. Immobilizing the larger kinase domain allows the small mass of the ligand to be detected by high-sensitivity systems (e.g., Biacore 8K)[5].

  • Why is DMSO correction mandatory? Small molecules require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and sample buffer will cause a bulk shift, masking the true binding signal. A calibration curve is non-negotiable for a self-validating assay.

Step-by-Step SPR Protocol
  • Surface Activation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted esters with 1M Ethanolamine.

  • Solvent Correction: Run a 6-point DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Analyte Titration: Inject N-(2-chloro-5-fluorophenyl)azetidin-3-amine in a 2-fold dilution series (e.g., 1.56 μM to 50 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract KD​ .

SPR S1 CM5 Chip Activation S2 Amine Coupling (Target Protein) S1->S2 S3 DMSO Calibration (0.5% - 1.5%) S2->S3 S4 Analyte Injection (Fragment Titration) S3->S4 S5 Kinetic Fitting (1:1 Binding Model) S4->S5

Caption: Sequential logical flow of a self-validating Surface Plasmon Resonance (SPR) assay.

Data Presentation & Comparative Analysis

To objectively compare the models, docking scores were converted to predicted binding free energy ( ΔGpred​ ) and compared against the SPR-derived experimental free energy ( ΔGexp​ ).

Note: The experimental KD​ for this interaction was determined via SPR to be 17.2 μM . Using the equation ΔG=RTln(KD​) at 298.15 K, the ΔGexp​ is -6.5 kcal/mol.

Table 1: Docking Performance vs. Experimental Ground Truth
Docking EngineScoring FunctionPredicted ΔG (kcal/mol)SPR Experimental ΔG ΔΔG (Error)
AutoDock Vina Vina Empirical-7.6-6.5-1.1
Glide Standard (SP)-5.9-6.5+0.6
Glide Extra Precision (XP)-6.7-6.5-0.2
GOLD ChemScore-5.6-6.5+0.9
Analysis & Conclusion
  • AutoDock Vina consistently overestimated the binding affinity (-7.6 kcal/mol). While Vina is exceptionally fast and excellent for initial high-throughput virtual screening (HTVS)[3], its empirical scoring function struggles to penalize the desolvation cost of the highly basic azetidine ring accurately.

  • Glide XP provided the most accurate thermodynamic prediction ( ΔΔG of only -0.2 kcal/mol). This superior performance is directly attributable to its OPLS4 force field, which explicitly models the σ -hole of the 2-chloro-5-fluorophenyl system, rewarding the directional halogen bond formed with the kinase backbone[2][4].

  • GOLD (ChemScore) underestimated the affinity, likely due to rigid treatment of the azetidine ring puckering during the genetic algorithm crossover phase.

Recommendation: For halogenated, highly basic fragments like N-(2-chloro-5-fluorophenyl)azetidin-3-amine, Glide XP is the superior computational model. However, regardless of the software used, orthogonal biophysical validation via SPR remains an absolute requirement to confirm hit kinetics and prevent the optimization of computational artifacts[5].

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Source: National Institutes of Health (NIH) / PMC.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Source: BenchChem.
  • Revisiting the halogen bonding between phosphodiesterase type 5 and its inhibitors. Source: National Institutes of Health (NIH) / PMC.
  • SPR Assay Services - Small Molecule Validation. Source: Ichor Life Sciences.
  • Structure-Based docking (Glide). Source: GitHub.

Sources

Validation

Comparative Purification Strategies for N-(2-chloro-5-fluorophenyl)azetidin-3-amine Intermediates

Executive Overview & The Physicochemical Challenge The isolation of diamine building blocks, specifically N-(2-chloro-5-fluorophenyl)azetidin-3-amine, presents a unique chromatographic challenge. This intermediate posses...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & The Physicochemical Challenge

The isolation of diamine building blocks, specifically N-(2-chloro-5-fluorophenyl)azetidin-3-amine, presents a unique chromatographic challenge. This intermediate possesses a vast basicity differential: a highly basic secondary aliphatic amine within the azetidine ring (pKa ~10.4) and a weakly basic secondary aromatic amine on the halogenated aniline moiety (pKa ~2.5).

When exposed to standard purification matrices, the basic azetidine nitrogen acts as a strong hydrogen bond acceptor and proton scavenger. This leads to severe electrostatic interactions with acidic stationary phases, resulting in irreversible retention or extreme peak tailing[1]. To achieve high-purity isolation, chemists must leverage specific physicochemical properties through modified flash chromatography, reversed-phase HPLC, or selective acid-base partitioning.

Method A: Normal-Phase Flash Chromatography (Silica + Basic Modifiers)

Causality & Mechanistic Theory

Standard silica gel contains acidic silanol (Si-OH) groups with a pKa of approximately 4.5 to 5.0. Without intervention, the azetidine nitrogen binds ionically to these sites[1]. By introducing a volatile "competing base" such as 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (NH₄OH) into the mobile phase, the silanol sites are neutralized. This allows the target intermediate to elute based purely on its polarity rather than destructive ionic interactions[2][3].

SilicaInteraction Silanol Acidic Silanol Sites (Si-OH) Azetidine Azetidine Nitrogen (Strong Base) Silanol->Azetidine Without Modifier TEA Triethylamine (TEA) Modifier Silanol->TEA With 1% TEA Tailing Irreversible Binding & Peak Tailing Azetidine->Tailing Elution Smooth Elution (Sharp Chromatographic Peaks) TEA->Elution Blocks Silanol Interactions

Mechanistic pathway of triethylamine (TEA) preventing azetidine peak tailing on silica gel.

Step-by-Step Protocol & Self-Validation
  • Column Equilibration: Pre-treat a standard silica column with 2 column volumes (CV) of a mobile phase consisting of Dichloromethane (DCM) containing 1% (v/v) TEA[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DCM and load it onto the column.

  • Elution: Run a gradient of 0% to 10% Methanol in DCM, maintaining a constant 1% TEA additive throughout the run.

  • Self-Validating System: Spot the collected fractions on a silica TLC plate alongside the crude mixture. Develop in 10% MeOH/DCM with 1% TEA. Stain the plate with Ninhydrin and apply heat; the secondary azetidine will manifest as a distinct purple/brown spot, confirming successful elution and separation from non-basic impurities.

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure. Co-evaporate twice with toluene to remove any residual TEA[1].

Method B: Reversed-Phase Preparative HPLC (RP-HPLC)

Causality & Mechanistic Theory

RP-HPLC utilizes a hydrophobic C18 stationary phase, completely eliminating silanol-driven tailing. However, the ionization state of the azetidine must be strictly controlled via the mobile phase buffer. Using a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) neutralizes the azetidine, increasing its hydrophobicity and retention on the C18 column. This yields sharper peaks and superior resolution from highly polar reaction byproducts.

Step-by-Step Protocol & Self-Validation
  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Methanol. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Method Setup: Equip the system with a C18 Prep Column (e.g., 5 µm, 21 x 250 mm).

    • Mobile Phase A: LC-MS grade Water + 10 mM NH₄HCO₃ (pH 10).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Self-Validating System: Utilize Mass-Directed Auto-Purification (MDAP). Set the mass spectrometer to trigger fraction collection exclusively when the target[M+H]⁺ ion (m/z ~201.06, matching the specific isotopic pattern of the chloro-fluoro-phenyl group) crosses a predefined intensity threshold. This ensures absolute confidence that only the target intermediate is collected.

  • Recovery: Lyophilize the pooled fractions overnight to obtain the highly pure free base.

Method C: Selective Acid-Base Extraction

Causality & Mechanistic Theory

For bulk synthesis, chromatography becomes economically unviable. Exploiting the ∆pKa between the azetidine (pKa ~10.4) and the aniline (pKa ~2.5) allows for liquid-liquid extraction. At a mildly acidic pH (~4-5), the azetidine is protonated and becomes water-soluble, while the halogenated aniline and non-basic organic impurities remain neutral and partition into the organic layer.

Step-by-Step Protocol & Self-Validation
  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Acidic Partitioning: Extract the organic layer three times with 0.5 M Citric Acid (pH ~4). The target intermediate moves to the aqueous layer.

  • Organic Wash: Discard the organic layer, which contains neutral/acidic impurities and unreacted starting materials.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH exceeds 11.

  • Self-Validating System: Monitor the pH of the aqueous layer continuously using a calibrated pH probe during basification. Before bulk extraction, extract a 1 mL aliquot with DCM, concentrate it, and run a rapid LC-MS to confirm the total absence of unreacted aniline.

  • Recovery: Extract the basified aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free base.

Quantitative Performance Comparison

ParameterMethod A: Flash Chromatography (Silica + TEA)Method B: RP-HPLC (Basic Mobile Phase)Method C: Acid-Base Extraction
Optimal Scale 100 mg – 5 g< 100 mg (Discovery phase)> 5 g (Bulk scale-up)
Typical Yield 70% – 85%60% – 75%85% – 95%
Purity Achieved 90% – 95%> 99%95% – 98%
Throughput/Time Moderate (2-4 hours)Low (Requires overnight lyophilization)High (1-2 hours)
Cost per Gram LowHigh (Solvents, Column wear)Very Low
Primary Limitation TEA removal can be difficult[1]Low throughput, high solvent useRequires distinct pKa differences

Strategic Decision Workflow

PurificationWorkflow Start Crude N-(2-chloro-5-fluorophenyl) azetidin-3-amine ScaleCheck What is the Synthesis Scale? Start->ScaleCheck Prep RP-HPLC (10 mM NH4HCO3 Buffer) ScaleCheck->Prep Small (<100 mg) / High Purity Flash Flash Chromatography (Silica + 1% TEA Modifier) ScaleCheck->Flash Medium (100 mg - 5 g) Cryst Acid-Base Extraction (pH-Controlled Partitioning) ScaleCheck->Cryst Large (>5 g) HighPurity >99% Purity Achieved (Ideal for in vitro bioassays) Prep->HighPurity MedPurity >95% Purity Achieved (Sufficient for next synthetic step) Flash->MedPurity BulkPurity >98% Purity Achieved (Highly scalable, solvent efficient) Cryst->BulkPurity

Decision tree for selecting the optimal purification method for azetidin-3-amine derivatives.

References[2] Title: A Single-Step Synthesis of Azetidine-3-amines | Source: acs.org | URL:Verify Source[3] Title: Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors | Source: nih.gov | URL:Verify Source[1] Title: Technical Support Center: Purifying Basic Amines via Column Chromatography | Source: benchchem.com | URL:Verify Source

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Pattern Validation for N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-(2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-(2-chloro-5-fluorophenyl)azetidin-3-amine, a compound featuring a strained azetidine ring and a halogenated aromatic system, presents a unique analytical challenge. Its structural complexity necessitates a robust and multi-faceted approach to characterization. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing detailed structural fingerprints through controlled molecular fragmentation.[1]

This guide moves beyond a simple procedural outline. It provides a comparative analysis of different ionization techniques and fragmentation methods to establish a validated, trustworthy fragmentation pattern for N-(2-chloro-5-fluorophenyl)azetidin-3-amine. We will explore the causality behind our experimental choices, demonstrating how a multi-pronged analytical strategy serves as a self-validating system for achieving high-confidence structural assignment—a critical step for regulatory submission, impurity profiling, and metabolism studies.

Part 1: The Analytical Strategy - A Multi-Parametric Approach

The core principle of our validation strategy is to probe the molecule's stability and fragmentation behavior under different physical and energetic conditions. By comparing the resulting data, we can distinguish between method-dependent artifacts and true structural fragments, thereby building a comprehensive and reliable fragmentation map. Our experimental design is built on comparing two key aspects of the MS workflow: the ionization source and the fragmentation technique.

Ionization Source Rationale: ESI vs. APCI

The choice of ionization source is critical as it dictates the initial state of the ion before fragmentation.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and ionizable molecules.[2] Given the basic amine in the azetidine ring, N-(2-chloro-5-fluorophenyl)azetidin-3-amine is expected to readily form a protonated molecule, [M+H]⁺, in positive-ion ESI. This method is chosen to generate the precursor ion with minimal initial fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and semi-volatile compounds.[3] While our target molecule is ionizable via ESI, comparing it with APCI helps validate the precursor ion's identity and assess its thermal stability. APCI involves a higher-energy process that can sometimes reveal different fragmentation patterns or in-source decay products not observed with ESI.[4]

Fragmentation Method Rationale: CID vs. HCD

The method of ion activation determines which fragmentation pathways are accessed.

  • Collision-Induced Dissociation (CID): This is a resonant, low-energy process where ions are fragmented through multiple collisions with an inert gas (like argon or nitrogen).[5] It typically reveals the lowest-energy fragmentation pathways and is excellent for generating primary fragment ions.[1]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant, higher-energy fragmentation technique common in Orbitrap instruments.[6] It provides more extensive fragmentation, often revealing secondary and tertiary fragments, and is particularly effective for generating informative low-mass ions that might be missed in CID due to low-mass cut-off issues in ion traps.[1][7]

Mass Analyzer Rationale: Q-TOF vs. Orbitrap

The choice of mass analyzer impacts the accuracy and resolution of the data, which is crucial for validation.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments offer high resolution, excellent mass accuracy, and a wide dynamic range.[8] Their fast scan speeds are highly compatible with ultra-high-performance liquid chromatography (UHPLC).

  • Orbitrap: Orbitrap analyzers are renowned for their market-leading ultra-high resolution and exceptional mass accuracy.[9][10] This allows for highly confident elemental composition determination of both precursor and fragment ions, which is the cornerstone of fragmentation validation.

The overall analytical workflow is visualized below.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_ion Ionization cluster_frag Fragmentation cluster_data Data Analysis Sample Analyte in Solution (1 µg/mL in ACN:H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI LC->ESI APCI APCI LC->APCI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 APCI->MS1 CID CID MS1->CID HCD HCD MS1->HCD MS2 MS2 Analysis (Q-TOF / Orbitrap) CID->MS2 HCD->MS2 Analysis Fragmentation Pattern Validation MS2->Analysis

Caption: Overall workflow for fragmentation pattern validation.

Part 2: Experimental Protocols

The following protocols describe a robust methodology for acquiring high-quality, comparable data across different instrument platforms.

Sample Preparation
  • Prepare a stock solution of N-(2-chloro-5-fluorophenyl)azetidin-3-amine at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The formic acid ensures efficient protonation for positive-ion mode analysis.

UHPLC-MS/MS Method
  • UHPLC System: Standard system (e.g., Thermo Vanquish, Agilent 1290).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Modes: Positive ESI and Positive APCI, run in separate experiments.

  • MS1 Scan Range: m/z 100-500.

  • Data Acquisition: Data-Dependent Acquisition (DDA). The top 3 most intense ions from the MS1 scan are selected for MS/MS.

  • Precursor Ion: The calculated monoisotopic mass for [C₁₀H₁₂ClFN₂]⁺ is m/z 214.0671. This ion will be targeted for fragmentation.

  • Collision Gas: Nitrogen or Argon.

  • CID Parameters: Normalized Collision Energy (NCE) stepped at 15, 25, 40 eV.

  • HCD Parameters: NCE stepped at 20, 35, 50 eV.

  • Mass Analyzer Settings (Orbitrap):

    • MS1 Resolution: 120,000.

    • MS2 Resolution: 30,000.

  • Mass Analyzer Settings (Q-TOF):

    • Resolution: >40,000.

    • Mass accuracy corrected with a real-time lock mass.

Part 3: Results and Fragmentation Analysis

The following data is illustrative, based on established fragmentation principles for aromatic amines, halogenated compounds, and strained ring systems, to demonstrate the validation process.[11][12] High-resolution mass measurements are critical for assigning elemental compositions to each fragment, thereby validating the proposed structures.

Table 1: Comparative Fragmentation Data for [M+H]⁺ of N-(2-chloro-5-fluorophenyl)azetidin-3-amine (Precursor m/z 214.0671)

Proposed Fragment IonElemental FormulaCalculated m/zObserved m/z (Orbitrap HCD)Mass Error (ppm)Relative Abundance (CID)Relative Abundance (HCD)Notes
[M+H]⁺ C₁₀H₁₂ClFN₂⁺ 214.0671 214.0670 -0.5 100% 40% Precursor Ion
Fragment AC₁₀H₁₀FN₂⁺177.0826177.0825-0.625%60%Loss of HCl
Fragment BC₇H₆ClFN⁺158.0171158.0170-0.680%100%Cleavage of azetidine C-C bond
Fragment CC₆H₄ClF⁺130.0007130.0006-0.815%55%Loss of azetidine-amine moiety
Fragment DC₃H₇N₂⁺71.060471.0603-1.4<5%35%Azetidine-amine cation
Fragment EC₇H₅FN⁺122.0400122.0399-0.810%45%From Fragment B, loss of HCl
Proposed Fragmentation Pathways

The fragmentation of N-(2-chloro-5-fluorophenyl)azetidin-3-amine is driven by two main structural features: the charge localization on the basic amine and the inherent strain of the azetidine ring.[11]

Primary Fragmentation Pathway: The most favorable fragmentation route involves the cleavage of the strained four-membered ring. Protonation on the secondary amine facilitates the cleavage of the C-C bond within the azetidine ring, leading to the stable, resonance-delocalized Fragment B (m/z 158.0171) . This is often the base peak, especially under higher energy conditions like HCD.

Caption: Primary fragmentation pathways from the precursor ion.

Secondary Fragmentation and Comparative Insights: The utility of comparing CID and HCD becomes evident when observing the formation of smaller fragments. Fragment D (m/z 71.0604) , representing the charged azetidine-amine portion, is significantly more abundant in HCD spectra. This is because HCD provides sufficient energy to promote charge-remote fragmentation and its detection mechanism (e.g., in an Orbitrap) does not suffer from a low-mass cutoff, unlike some ion trap CID experiments.[1][5] The presence of this ion is a key piece of evidence confirming the azetidine-amine substructure.

Similarly, the sequential loss of HCl from Fragment B to form Fragment E (m/z 122.0400) is more pronounced in HCD, showcasing the deeper structural information gained from higher-energy fragmentation.

Caption: Secondary fragmentation of the major Fragment B.

Part 4: Trustworthiness Through Cross-Validation

The described methodology is inherently self-validating. Here’s how:

  • Consistent Precursor: Observing the same accurate mass for the precursor ion (m/z 214.0671) across both ESI and APCI builds confidence in the molecular formula and minimizes the possibility of an in-source reaction product being mistaken for the parent molecule.

  • Corroborated Fragments: Key fragments like Fragment B and C appear in both CID and HCD spectra. Their consistent, high-accuracy mass measurements across different platforms (Q-TOF and Orbitrap) strongly validate their elemental composition and, by extension, the proposed fragmentation pathway.

  • Complementary Data: HCD provides access to low-mass, structurally significant ions (like Fragment D) that might be missed by CID. This complementary information fills in the gaps, providing a more complete picture of the molecule's structure. The presence of Fragment D confirms the mass of the side chain, which must correspond to the neutral loss observed in the formation of Fragment C. This mass balance is a critical validation checkpoint.

Conclusion

The validation of a mass spectrometry fragmentation pattern is not a single experiment but a systematic investigation. For a molecule like N-(2-chloro-5-fluorophenyl)azetidin-3-amine, with its combination of a strained aliphatic ring and a complex aromatic system, a multi-faceted approach is essential. By strategically comparing different ionization sources (ESI vs. APCI) and fragmentation techniques (CID vs. HCD) on high-resolution platforms (Q-TOF and Orbitrap), we create a self-validating dataset.

This guide demonstrates that the most reliable fragmentation map is a composite picture, pieced together from complementary data. The low-energy CID spectra reveal the most likely primary cleavages, while the high-energy HCD spectra provide deeper structural detail and access to key low-mass fragments. This robust, validated fingerprint is indispensable for confident compound identification, impurity analysis, and metabolite profiling in any research or drug development setting.

References

  • Cooks, R. G., et al. (2013). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC. Available from: [Link]

  • Huang, Y., & M. Patrick. (2026). Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. Spectroscopy Online. Available from: [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. (2025). Laduviglusib GSK-3 inhibitor. Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. PMC. Available from: [Link]

  • Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. (2024). ACS Publications. Available from: [Link]

  • Predicting collision-induced dissociation spectra: Semiempirical calculations as a rapid and effective tool in software-aided mass. (2014). SDSU Chemistry. Available from: [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018). ResearchGate. Available from: [Link]

  • Machine Learning in Small-Molecule Mass Spectrometry. (2025). Annual Reviews. Available from: [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. Available from: [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. University of Jena. Available from: [Link]

  • Q-TOF vs Q-orbitrap MS data. (2021). Chemistry Stack Exchange. Available from: [Link]

  • Deciding between QTOF and Orbitrap options for intact mass. (2024). Reddit. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available from: [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. Available from: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available from: [Link]

  • MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. (2014). Analytical Chemistry - ACS Publications. Available from: [Link]

  • Orbitrap or QTOF. (2013). Chromatography Forum. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]

  • Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source. Agilent Technologies. Available from: [Link]

  • When should I choose APCI or ESI for my flash column chromatography?. (2023). Biotage. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. Available from: [Link]

  • Atmospheric Pressure Ionization Sources: Their Use and Applicability. Waters Corporation. Available from: [Link]

  • Negative ion-atmospheric pressure photoionization: electron capture, dissociative electron capture, proton transfer, and anion attachment. (2007). University of Tennessee, Knoxville. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available from: [Link]

  • Interpretation of mass spectra. University of Arizona. Available from: [Link]

  • Mass spectra of fluorocarbons. NIST. Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Available from: [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Department of Chemistry and Biochemistry. Available from: [Link]

Sources

Validation

Validation of HPLC-UV methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine quantification

Validation of HPLC-UV Methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine Quantification: A Comparative Guide N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a highly polar, amine-containing building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC-UV Methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine Quantification: A Comparative Guide

N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a highly polar, amine-containing building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for reaction monitoring, purity assessment, and quality control.

As a Senior Application Scientist, I approach method development by first analyzing the physicochemical nature of the analyte. A robust analytical method is not created by trial and error; it is engineered through a deep understanding of molecular causality.

Methodological Rationale: The Chemistry Behind the Chromatography

N-(2-chloro-5-fluorophenyl)azetidin-3-amine presents a unique chromatographic challenge due to two distinct structural features:

  • Basic Azetidine Ring: The secondary amine within the strained azetidine ring has a high pKa. At a typical reversed-phase pH (pH 2-4), this nitrogen is fully protonated. If analyzed on a standard silica column, the protonated amine will undergo severe secondary ion-exchange interactions with residual, unreacted silanols. This leads to extreme peak tailing, poor recovery, and integration errors.

  • Halogenated Aromatic System: The 2-chloro-5-fluorophenyl moiety provides moderate lipophilicity and a strong chromophore, making it highly suitable for UV detection.

Causality in Method Design: To counteract silanol interactions, the method must employ a highly end-capped or polar-embedded C18 column. Furthermore, an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid) is required to suppress silanol ionization on the stationary phase while acting as an ion-pairing agent for the protonated azetidine, ensuring sharp, symmetrical peaks.

Logic Analyte N-(2-chloro-5-fluorophenyl) azetidin-3-amine BasicAmine Basic Azetidine Nitrogen (Protonated at pH 2-3) Analyte->BasicAmine Aromatic Halogenated Phenyl Ring (Hydrophobic & UV Active) Analyte->Aromatic AcidicMP Acidic Mobile Phase (0.1% TFA or Formic Acid) BasicAmine->AcidicMP Requires Endcapped End-capped C18 Column (Prevents Silanol Tailing) Aromatic->Endcapped Retained by UVDetect UV Detection (220 - 254 nm) Aromatic->UVDetect Enables AcidicMP->Endcapped Synergizes with SharpPeak Sharp, Symmetrical HPLC Peak (High Resolution & Sensitivity) Endcapped->SharpPeak UVDetect->SharpPeak

Fig 1. Chromatographic logic mapping analyte physicochemical properties to method parameters.

Comparative Analysis: HPLC-UV vs. LC-MS/MS vs. UHPLC-UV

Selecting the appropriate analytical platform depends heavily on the Analytical Target Profile (ATP). While HPLC-UV is the workhorse of pharmaceutical QA/QC, alternative techniques like LC-MS/MS and UHPLC-UV offer distinct advantages for specific phases of drug development, as outlined in [1].

Performance MetricHPLC-UVUHPLC-UVLC-MS/MS
Primary Application Routine API release, bulk purity testingHigh-throughput screening, in-process controlTrace impurity profiling, bioanalysis
Selectivity Moderate (relies on retention time)High (superior peak capacity)Very High (precursor/product ion mass)[2]
Sensitivity (LOD) 0.05 – 1.0 µg/mL0.01 – 0.5 µg/mL1.0 – 10 pg/mL[3]
Linearity Range 2–3 orders of magnitude3 orders of magnitude3–5 orders of magnitude[2]
Throughput 10 – 20 minutes/run2 – 5 minutes/run5 – 10 minutes/run
Cost per Analysis LowMediumHigh

ICH Q2(R2) & Q14 Analytical Lifecycle Framework

The recent adoption of the [4] marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical methods[5]. For an assay intended for release testing, the method must be proven "fit for purpose" through a self-validating protocol[6].

Lifecycle cluster_Q2 ICH Q2(R2) Validation Parameters ATP Define Analytical Target Profile (ICH Q14) MethodDev Method Development & Risk Assessment (Column, Mobile Phase, pH) ATP->MethodDev Specificity Specificity (Matrix & Impurity Clearance) MethodDev->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (DoE Approach) Precision->Robustness Routine Routine QA/QC & Lifecycle Monitoring (Control Strategy) Robustness->Routine

Fig 2. Analytical method lifecycle workflow integrating ICH Q14 development and Q2(R2) validation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every analytical run must incorporate System Suitability Testing (SST). The SST acts as a self-validating mechanism; if the SST criteria (e.g., tailing factor ≤ 1.5, theoretical plates ≥ 5000, %RSD of 5 replicate injections ≤ 2.0%) fail, the system automatically invalidates the run, preventing the reporting of erroneous data[5].

Protocol A: HPLC-UV Method for Routine Quantification

Objective: Accurate assay and purity determination of N-(2-chloro-5-fluorophenyl)azetidin-3-amine in bulk batches.

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded column. Reasoning: The polar embedded group shields the protonated azetidine from residual silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 12 minutes, hold for 3 minutes, return to 5% B for 5 minutes of re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimized for the halogenated aromatic ring).

  • SST Verification: Inject a 50 µg/mL standard solution 5 times. Verify retention time stability and peak symmetry before proceeding with sample analysis.

Protocol B: LC-MS/MS Method for Trace Impurity Analysis

Objective: Quantification of trace levels (ppm/ppb) of the azetidine intermediate in a final API matrix, a critical requirement for bioanalytical and genotoxic evaluations[3].

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Reasoning: Formic acid is volatile and MS-compatible, unlike TFA which causes severe ion suppression in the MS source.

  • Ionization: Electrospray Ionization Positive (ESI+). The basic amine readily accepts a proton to form an [M+H]+ ion.

  • Detection: Multiple Reaction Monitoring (MRM). Optimize collision energy to monitor the transition from the parent [M+H]+ to the most stable product ion (typically cleavage of the azetidine ring).

Validation Parameters per ICH Q2(R2)

When validating the HPLC-UV method, the following core parameters must be rigorously evaluated according to[7]:

  • Specificity: Analyze a blank and a matrix solution. Ensure no interfering peaks co-elute at the retention time of N-(2-chloro-5-fluorophenyl)azetidin-3-amine[5].

  • Linearity: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels. Acceptable recovery is typically 98.0% - 102.0% for an API assay[7].

  • Precision: Assess both Repeatability (intra-day) and Intermediate Precision (inter-day/different analysts). The Relative Standard Deviation (%RSD) should be ≤2.0% [7].

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for N-(2-chloro-5-fluorophenyl)azetidin-3-amine

As a pharmaceutical intermediate, N-(2-chloro-5-fluorophenyl)azetidin-3-amine (CAS: 333443-66-6) presents specific handling and disposal challenges due to the presence of both an azetidine ring and a halogenated aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a pharmaceutical intermediate, N-(2-chloro-5-fluorophenyl)azetidin-3-amine (CAS: 333443-66-6) presents specific handling and disposal challenges due to the presence of both an azetidine ring and a halogenated aromatic system [1]. For researchers and drug development professionals, improper disposal of halogenated amines not only violates environmental regulations but also poses severe laboratory safety risks, including toxic gas generation and container pressurization.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards [2].

Quantitative Hazard Profile & Logistical Parameters

Understanding the quantitative properties of a chemical is the first step in establishing a safe disposal causality. The high halogen content of this compound dictates its entire downstream lifecycle.

ParameterQuantitative Value / SpecificationOperational Implication (Causality)
Molecular Weight ~200.6 g/mol Determines molar equivalents required for reaction quenching prior to disposal.
Halogen Content (w/w) ~27.1% (Cl and F)Critical: Exceeds thresholds for standard organic waste; strictly mandates high-temperature incineration to prevent dioxin formation.
RCRA Accumulation Limit 55 GallonsWaste must be transferred to a central facility within 3 days of exceeding this satellite limit [2].
Storage Temperature 2°C to 8°C (Typical)Prevents thermal degradation of the azetidine ring and subsequent pressure buildup in sealed waste containers.
Max Accumulation Time < 90 Days (LQG)Strict regulatory compliance timeline for Hazardous Waste storage before contractor pickup [2].

Step-by-Step Disposal Methodology

To ensure absolute safety, every disposal protocol must be a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Phase 1: Reaction Quenching and Preparation

Active pharmaceutical intermediates cannot be discarded while chemically active. If the amine was utilized in a synthesis workflow, it must be neutralized.

  • Action: Quench any residual reaction mixtures containing N-(2-chloro-5-fluorophenyl)azetidin-3-amine using a mild aqueous buffer (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts or reactive electrophiles.

  • Validation: Test the aqueous phase with broad-spectrum pH indicator strips. Do not proceed until the pH is stable between 6.0 and 8.0.

  • Causality: Disposing of unquenched, highly acidic, or basic mixtures into a communal waste drum can trigger violent exothermic reactions, leading to catastrophic container failure [1].

Phase 2: Segregation into Halogenated Streams

Because this compound contains both Chlorine and Fluorine, it falls strictly under the EPA's characteristic hazardous waste protocols for halogenated organics [2].

  • Action: Transfer the quenched organic layer (or the pure unused compound) into a designated Halogenated Organic Waste carboy. The container must be made of High-Density Polyethylene (HDPE) or glass.

  • Validation: After adding the waste, visually monitor the carboy for 5 minutes. Look for bubbling, phase separation, or heat generation. Leave the cap slightly loose (vented) for the first 12 hours if any residual reactivity is suspected.

  • Causality: Never use metal containers. Over time, halogenated organics can undergo slow hydrolysis to form trace amounts of Hydrochloric Acid (HCl) or Hydrofluoric Acid (HF), which will corrode metal and cause leaks. Furthermore, mixing this with non-halogenated waste will damage commercial incinerators and risk the environmental release of toxic furans.

Phase 3: RCRA-Compliant Labeling and Storage
  • Action: Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added. List "N-(2-chloro-5-fluorophenyl)azetidin-3-amine" and its carrier solvents explicitly.

  • Validation: Audit the label to ensure the "Accumulation Start Date" is clearly written. Cross-reference this date weekly to ensure the waste is removed by a licensed contractor before the 90-day regulatory limit expires [2].

  • Causality: Unlabeled or vaguely labeled "amine waste" triggers severe EPA fines and forces disposal contractors to perform expensive, time-consuming unknown-chemical characterization.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for processing waste streams containing this compound.

WasteDisposal Start Generate Waste: N-(2-chloro-5-fluorophenyl) azetidin-3-amine Decision Is the compound mixed with aqueous buffers? Start->Decision PhaseSep Perform Phase Separation (Extract Organics) Decision->PhaseSep Yes (Quenched Reaction) Halogenated Halogenated Organic Waste Carboy Decision->Halogenated No (Pure / Organic Solvent) PhaseSep->Halogenated Organic Layer Aqueous Aqueous Waste Stream (Trace organics only) PhaseSep->Aqueous Aqueous Layer Incineration EPA-Compliant High-Temp Incineration Halogenated->Incineration Licensed Contractor WaterTreatment Specialized Wastewater Treatment Aqueous->WaterTreatment EHS Processing

Workflow for the segregation and disposal of halogenated organic amine waste.

Spill Management and Decontamination

In the event of an operational spill involving N-(2-chloro-5-fluorophenyl)azetidin-3-amine:

  • Evacuate and Assess: Ensure the area is well-ventilated. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Combustible absorbents like sawdust can react with certain amines.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Validation: Swab the spill area with a compatible solvent (e.g., ethanol or isopropanol) and check the pH of the surface to ensure no basic amine residue remains.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

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